2-(Dimethylamino)-4,6-pyrimidinediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9(2)6-7-4(10)3-5(11)8-6/h3H,1-2H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVFAGBGUCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313081 | |
| Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5738-14-7 | |
| Record name | 5738-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)-4,6-pyrimidinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While a specific, peer-reviewed protocol for this exact compound is not extensively documented in publicly available literature, this guide outlines a robust and well-established synthetic pathway adapted from the synthesis of analogous 2-(alkylamino)-4,6-pyrimidinediol derivatives. The proposed synthesis relies on the classical condensation reaction between a guanidine derivative and a 1,3-dicarbonyl compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a one-pot cyclocondensation reaction. This reaction involves the treatment of N,N-dimethylguanidine with diethyl malonate in the presence of a strong base, such as sodium ethoxide. The base serves to deprotonate the diethyl malonate, forming a nucleophilic enolate which then attacks the guanidine, leading to cyclization and the formation of the pyrimidine ring.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed reaction scheme for the synthesis of this compound.
Physicochemical Properties of Key Compounds
The following table summarizes the key physicochemical properties of the starting materials and the target product. This data is essential for stoichiometric calculations, safety assessments, and product characterization.
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N,N-Dimethylguanidine | Starting Material | C₃H₉N₃ | 87.12 | 3324-71-8 |
| Diethyl Malonate | Starting Material | C₇H₁₂O₄ | 160.17 | 105-53-3 |
| This compound | Product | C₆H₉N₃O₂ | 155.16 | 5738-14-7 |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-(methylamino)-4,6-pyrimidinediol.[1] Researchers should consider this a starting point and may need to optimize conditions for yield and purity.
Materials:
-
N,N-Dimethylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol.
-
Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure proper ventilation and take appropriate safety precautions.
-
Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
-
Reaction Mixture Assembly:
-
To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate with stirring.
-
Subsequently, add 20.9 g (0.17 mol) of N,N-dimethylguanidine hydrochloride.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Precipitation of the Product:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Carefully evaporate the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.
-
-
Purification and Drying:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: Based on analogous reactions, a yield of 70-85% can be anticipated.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from reagent preparation to final product characterization.
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the proton environments of the molecule. | Peaks corresponding to the dimethylamino protons, the pyrimidine ring proton, and the hydroxyl protons. |
| ¹³C NMR Spectroscopy | To identify the number and types of carbon atoms. | Resonances for the pyrimidine ring carbons and the dimethylamino carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (155.16 g/mol ). |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups. | Characteristic stretches for O-H, N-H (if tautomerism occurs), C=O, and C=N bonds. |
| Melting Point Analysis | To assess the purity of the compound. | A sharp melting point is indicative of high purity. |
Biological Context and Signaling Pathways
Currently, there is limited information in the public domain regarding specific biological activities or signaling pathway interactions for this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.[2]
Given the structural similarity to other pyrimidine-based drugs, it is plausible that this compound could be investigated for similar activities. For example, many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. A hypothetical interaction might involve the pyrimidine core forming hydrogen bonds within the hinge region of a kinase active site. Further research, including in vitro screening and biological assays, is necessary to elucidate any potential therapeutic applications and mechanisms of action for this compound.
References
physicochemical properties of 2-(Dimethylamino)-4,6-pyrimidinediol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4,6-pyrimidinediol
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide focuses on summarizing the known properties and outlining general methodologies for its synthesis and evaluation based on structurally related pyrimidine derivatives.
Physicochemical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 5738-14-7[1][2][3] |
| Molecular Formula | C₆H₉N₃O₂[1][4] |
| Molecular Weight | 155.15 g/mol [4] |
| Appearance | White to off-white solid[5] |
| Melting Point | 300 °C[6][7] |
| Boiling Point | 300 °C[6] |
| Density | 1.36 g/cm³[6] |
| Flash Point | 183.9 °C[6] |
| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol[5] |
Experimental Protocols
General Synthesis of this compound
The synthesis can be achieved through a cyclocondensation reaction between a substituted guanidine and a malonic ester derivative in the presence of a base.[9]
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or metallic sodium in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add N,N-Dimethylguanidine hydrochloride and stir until it dissolves.[9]
-
Add diethyl malonate dropwise to the reaction mixture.[9]
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.[9]
-
The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.[9]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.[10]
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.[10]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10]
Potential Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively reported. However, the pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.[8] Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
Hypothetical Signaling Pathway as a Kinase Inhibitor
Based on the activities of related pyrimidine compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical pathway, illustrating a possible mechanism of action as a kinase inhibitor, is presented below. It is important to note that this is a generalized representation and requires experimental validation for this specific compound.[8]
Experimental Workflows
Synthesis Workflow
A generalized workflow for the synthesis of this compound is depicted below. This serves as a foundational methodology that can be adapted for its synthesis.[8]
In Vitro Antiviral Screening Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of a potential antiviral compound like this compound.[5]
References
2-(Dimethylamino)-4,6-pyrimidinediol: A Technical Guide to its Postulated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the postulated mechanisms of action for 2-(Dimethylamino)-4,6-pyrimidinediol (CAS No: 5738-14-7). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous 2-aminopyrimidine derivatives to propose potential biological activities. The primary hypothesized mechanisms include roles as an antiviral agent and as a kinase inhibitor. This guide details these potential mechanisms, summarizes the structure-activity relationships of the broader 2-aminopyrimidine class, provides generalized experimental protocols for assessing biological activity, and presents relevant physicochemical data. The information herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.
Introduction
Physicochemical Properties
A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 5738-14-7 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol [3] |
| Alternate Names | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol |
Postulated Mechanisms of Action
Based on the biological activities of analogous 2-aminopyrimidine derivatives, two primary mechanisms of action are hypothesized for this compound: antiviral activity and kinase inhibition.
Antiviral Activity
The structural similarity of the pyrimidine core to nucleobases makes it a prime candidate for interference with viral replication processes.
Hypothesized Mechanism: The primary putative antiviral mechanism is the inhibition of viral RNA or DNA synthesis. Following cellular uptake, this compound could be phosphorylated by host or viral kinases to its active triphosphate form. This active metabolite may then act as a competitive inhibitor or a chain terminator for viral polymerases, thereby halting the replication of the viral genome. The structure-activity relationships of pyrimidine nucleoside analogues have shown that modifications to the pyrimidine ring and the sugar moiety can significantly impact antiviral potency.[6]
A generalized workflow for in vitro antiviral screening is depicted below.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for various therapeutic areas, particularly oncology.[7]
Hypothesized Mechanism: Many kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many successful kinase inhibitors. The substituents at the 4 and 6 positions of the pyrimidine ring can be modified to enhance potency and selectivity for specific kinases. It is plausible that this compound or its derivatives could inhibit the activity of one or more protein kinases, thereby modulating cellular signaling pathways involved in cell proliferation, survival, or inflammation.
A hypothetical signaling pathway illustrating potential kinase inhibition is shown below.
Experimental Protocols
While specific protocols for this compound are not published, the following are generalized methodologies for the synthesis and evaluation of analogous pyrimidine derivatives.
General Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
The synthesis of 2-(substituted-amino)-4,6-dihydroxypyrimidines typically proceeds through the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative.[5]
Materials:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or metallic sodium in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add N-methylguanidine hydrochloride and stir until dissolved.
-
Add diethyl malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The precipitated product, 2-(Methylamino)-4,6-pyrimidinediol, is collected by filtration, washed with cold ethanol, and dried under vacuum.[7]
A generalized workflow for this synthesis is depicted below.
In Vitro Antiviral Cytopathic Effect (CPE) Assay
This assay determines the ability of a compound to inhibit the virus-induced destruction of host cells.
Materials:
-
Confluent monolayer of host cells in a 96-well plate
-
Virus suspension
-
This compound
-
Cell culture medium
-
Neutral red or crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the compound in cell culture medium.
-
Add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a concentration that causes complete CPE in 3-4 days) to the wells containing the compound.
-
Include virus control (no compound), cell control (no virus, no compound), and vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere and observe daily for CPE.
-
After the incubation period, stain the cells with neutral red or crystal violet to quantify cell viability.
-
Calculate the 50% effective concentration (EC₅₀).
Structure-Activity Relationship (SAR) of 2-Aminopyrimidines
The biological activity of 2-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
| Position | Substituent Effect on Activity |
| C2-Amino Group | The amino group is often crucial for activity, acting as a key hydrogen bond donor. Methylation (as in the title compound) or substitution with other small alkyl or aryl groups can modulate potency and selectivity. |
| C4 and C6 | Substituents at these positions significantly influence the compound's biological profile. For kinase inhibition, these positions are often substituted with aryl or heteroaryl groups to interact with specific pockets in the ATP-binding site. For other activities, hydroxyl groups (as in the title compound) or chloro groups can be important. |
| C5 | Substitution at this position can also fine-tune activity. For example, in antiviral nucleoside analogues, small alkyl groups or halogens at C5 can enhance potency.[6] |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure, as part of the 2-aminopyrimidine class, strongly suggests potential as an antiviral agent or a kinase inhibitor. The hypotheses presented in this guide are based on well-established principles of medicinal chemistry and the known biological activities of analogous compounds.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broad panel of viruses and kinases to identify potential targets.
-
Elucidation of Specific Mechanisms: Once a primary activity is identified, detailed mechanistic studies, including enzyme kinetics and cellular assays, should be conducted.
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.
This technical guide serves as a foundational resource to encourage and direct further investigation into the therapeutic potential of this compound.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scbt.com [scbt.com]
- 4. CAS 5738-14-7: 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-… [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to CAS 5738-14-7: 2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential applications, and relevant experimental methodologies for the pyrimidine derivative 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one (CAS 5738-14-7). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from structurally analogous compounds to infer potential biological activities and experimental approaches.
Core Properties
2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family.[1][2] Its structure, featuring a dimethylamino group and two hydroxyl groups on the pyrimidine core, makes it a subject of interest for potential applications in medicinal chemistry and drug discovery.[1][2] It is characterized as a solid at room temperature with moderate solubility in polar solvents.[2]
Physicochemical Data
A summary of the available and predicted physicochemical properties for 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is presented in the table below. It is important to note that some of this data has not been experimentally verified and is based on computational predictions.
| Property | Value | Source |
| CAS Number | 5738-14-7 | |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.16 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 300 °C | |
| Density | 1.36 g/cm³ | [4] |
| Solubility | Moderately soluble in polar solvents. | [2] |
| InChI | InChI=1S/C6H9N3O2/c1-9(2)6-7-4(10)3-5(11)8-6/h3H,1-2H3,(H2,7,8,10,11) | [2] |
| SMILES | CN(C)c1nc(O)cc(O)n1 | [2] |
Spectral Data
| Technique | Expected Data |
| ¹H NMR | Expected chemical shifts (δ) in ppm (referenced to TMS): δ 5.0-5.5 (s, 1H, H-5 pyrimidine ring), δ 6.5-7.5 (br s, 1H, NH), δ 10.0-12.0 (br s, 2H, OH), δ 2.9-3.2 (s, 6H, N(CH₃)₂). Note: The chemical shifts of exchangeable protons (NH and OH) can vary significantly depending on the solvent, concentration, and temperature. |
| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~160-170 (C4/C6), ~155-165 (C2), ~80-90 (C5), ~35-45 (N(CH₃)₂). |
| IR Spectroscopy | Expected characteristic absorption bands (cm⁻¹): ~3400-3200 (O-H, N-H stretching), ~3100-3000 (C-H aromatic stretching), ~1650 (C=O stretching), ~1600-1450 (C=C and C=N stretching), ~1250 (C-N stretching). |
| Mass Spectrometry | Expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 156.07. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is not extensively documented, a robust methodology can be adapted from the synthesis of analogous 2-amino-4,6-dihydroxypyrimidine derivatives.
Proposed Synthesis Workflow
The synthesis generally proceeds via a condensation reaction between a guanidine derivative and a β-dicarbonyl compound, such as a malonic ester, in the presence of a base.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of similar pyrimidine derivatives and should be optimized for the synthesis of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one.
Materials:
-
N,N-Dimethylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic; ensure proper cooling and ventilation.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride and stir until dissolved. Subsequently, add diethyl malonate dropwise to the reaction mixture.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Maintain reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid. This will cause the desired product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Biological Activity and Potential Uses
Direct experimental data on the biological activity of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one is limited. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved drugs.[5] Based on the activities of structurally related compounds, this molecule holds potential in several therapeutic areas.
Potential as an Anti-Inflammatory Agent
Pyrimidine derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[5][6]
Hypothesized Mechanism of Action: The anti-inflammatory effects of pyrimidines can be attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways.[5][6] This can lead to a reduction in the production of pro-inflammatory molecules such as prostaglandins, nitric oxide (NO), and various cytokines.[5]
Potential Signaling Pathway Involvement (Nitric Oxide Inhibition):
Potential as a Kinase Inhibitor
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. These compounds often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases.
Potential Signaling Pathway Involvement (Kinase Inhibition):
Potential as an Antiviral Agent
Certain 2-aminopyrimidine derivatives have demonstrated antiviral activity, sometimes through the inhibition of host-cell kinases that are essential for viral replication, such as EPHA2 and GAK, which are involved in viral entry and assembly.[7]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one.
In Vitro Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent System
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cytotoxicity.
Kinase Inhibitor Screening
A high-throughput screening against a panel of kinases can identify potential targets.
General Workflow:
-
Assay Setup: Utilize a commercially available kinase assay kit (e.g., based on fluorescence, luminescence, or radioactivity).
-
Compound Preparation: Prepare a dilution series of the test compound.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature and time for the specific kinase.
-
Detection: Measure the kinase activity according to the kit's protocol.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each kinase.
Safety and Handling
The toxicological properties of 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-one have not been fully investigated.[8] Therefore, it should be handled with care in a laboratory setting.
General Precautions:
-
Use in a well-ventilated area or a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust or aerosols.[4]
First Aid Measures:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]
Conclusion
2-(Dimethylamino)-6-hydroxypyrimidin-4(3H)-one (CAS 5738-14-7) is a pyrimidine derivative with potential for further investigation in drug discovery and development. While direct experimental data for this compound is sparse, its structural similarity to known bioactive molecules suggests promising avenues for research, particularly in the areas of anti-inflammatory, kinase inhibitory, and antiviral activities. The experimental protocols and hypothetical mechanisms of action outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully characterize its physicochemical properties, biological activities, and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. scbt.com [scbt.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Pyrimidinedione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidinedione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like thymine and uracil and a plethora of synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides an in-depth review of pyrimidinedione derivatives, covering their general synthesis, mechanisms of action in key therapeutic areas, quantitative biological data, and detailed experimental protocols. It aims to serve as a technical guide for professionals engaged in drug discovery and development, highlighting the therapeutic promise and structure-activity relationships of this versatile heterocyclic system.
Introduction to the Pyrimidinedione Core
Pyrimidinediones are a class of heterocyclic compounds featuring a pyrimidine ring with two carbonyl functional groups. The parent pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[2] This core structure is fundamental to life, constituting the building blocks of nucleic acids—DNA and RNA—in the form of thymine, uracil, and cytosine.[6] The inherent biological relevance and the capacity for diverse chemical modifications have made pyrimidinedione and its fused-ring analogues a "privileged scaffold" in medicinal chemistry. Synthetic derivatives have led to the development of numerous clinically significant drugs, such as the anticancer agent 5-Fluorouracil and the antiviral drug Zidovudine.[7]
General Synthesis Strategies
The synthesis of the pyrimidinedione ring is typically achieved through condensation reactions. The most common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, such as urea or thiourea.[8] The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for producing dihydropyrimidines, which can be subsequently oxidized.[8]
Another prevalent method involves the reaction of chalcones (α,β-unsaturated ketones) with urea or thiourea in the presence of a base, often under microwave irradiation to improve yields and reduce reaction times.[3][9] These foundational strategies allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Anticancer Applications
Pyrimidinedione derivatives are among the most successful scaffolds in oncology drug discovery.[10][11] Their mechanisms of action are diverse, ranging from antimetabolites that disrupt DNA synthesis to potent inhibitors of protein kinases that drive cancer cell proliferation.[7][12]
Mechanism of Action: Kinase Inhibition
Many pyrimidinedione derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer. A key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity can lead to uncontrolled cell growth.[13] By binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the downstream Ras-Raf-MEK-ERK signaling cascade, thereby halting cell proliferation and inducing apoptosis.[12] Other targeted kinases include Aurora Kinases and Cyclin-Dependent Kinases (CDKs).[11][14]
Quantitative Anticancer Activity Data
The in vitro efficacy of pyrimidinedione derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) against various cancer cell lines.
| Compound Class | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (Cpd 15) | NCI-60 Panel | GI₅₀ | 0.018 - 9.98 | [13] |
| Pyrazolo[3,4-d]pyrimidine (Cpd 16) | NCI-60 Panel | GI₅₀ | 0.018 - 8.44 | [13] |
| N-(pyridin-3-yl)pyrimidin-4-amine (Cpd 17) | HeLa (Cervical Cancer) | IC₅₀ | Comparable to Palbociclib | [11] |
| N-(pyridin-3-yl)pyrimidin-4-amine (Cpd 17) | CDK2/cyclin A2 | IC₅₀ | 0.064 | [11] |
| Pyrido[2,3-d]pyrimidine (PD180970) | K562 (CML) | IC₅₀ | 0.170 (p210Bcr-Abl) | [15] |
| 4,6-disubstituted pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | IC₅₀ | 18.9 | [7] |
| Thioxopyrimidine (Cpd 21a) | PC-3 (Prostate Cancer) | IC₅₀ | 66.6 (µg/ml) | [7] |
Representative Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidinedione derivatives on cancer cell lines, as referenced in studies evaluating anticancer activity.[16]
-
Cell Culture and Seeding: Human cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere. Cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test pyrimidinedione derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium from the cell plates is replaced with 100 µL of the medium containing the test compound concentrations. Control wells receive medium with DMSO only (vehicle control). The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Applications
Pyrimidinedione derivatives are foundational to antiviral therapy. Many function as nucleoside analogues that selectively disrupt viral replication.[4] They have demonstrated broad-spectrum activity against a range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza viruses.[17][18][19][20]
Mechanism of Action: Inhibition of Viral Replication
Nucleoside analogue inhibitors, such as the anti-herpetic drug Trifluridine, are structurally similar to natural deoxynucleosides.[21] They are taken up by cells and phosphorylated by viral or cellular kinases to their active triphosphate form. This active form is then incorporated into the growing viral DNA chain by a viral polymerase. The modification on the pyrimidine ring (e.g., a -CF₃ group on trifluridine) prevents further base pairing and elongation, causing chain termination and halting viral replication.[21] Non-nucleoside inhibitors (NNRTIs) can also feature a pyrimidinedione core and work by binding to an allosteric site on viral enzymes like HIV reverse transcriptase, inducing a conformational change that inactivates the enzyme.[17]
Quantitative Antiviral Activity Data
The potency of antiviral pyrimidinedione derivatives is often measured by the 50% effective concentration (EC₅₀) required to inhibit viral replication, alongside cytotoxicity measures (CC₅₀) to determine a selectivity index (SI = CC₅₀/EC₅₀).
| Compound Class | Target Virus | Activity Metric | Value | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A / B | EC₅₀ | 0.01 - 0.1 µM | [22] |
| 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione | HIV-1 / HIV-2 | Therapeutic Index (TI) | > 2,000,000 | [17] |
| N-1 Homocyclic Pyrimidinediones | HIV-1 / HIV-2 | Therapeutic Index (TI) | > 450,000 | [17] |
| 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (AZT) | HIV | In vivo Replication | Potent Inhibitor | [4] |
Representative Experimental Protocol: Plaque Reduction Assay
This protocol describes a standard virological method to quantify the inhibition of viral replication by a test compound, as mentioned in studies like the one evaluating anti-influenza activity.[22]
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) is prepared in 6-well or 12-well plates.
-
Virus Infection: The growth medium is removed, and the cell monolayer is washed with PBS. Cells are then infected with a known dilution of the virus stock (calculated to produce 50-100 plaques per well) and incubated for 1 hour to allow viral adsorption.
-
Compound Application: Following incubation, the virus inoculum is removed. The cell monolayer is then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidinedione test compound. A control well contains the overlay medium without the compound.
-
Incubation: The plates are incubated at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaques to form (typically 2-4 days). Plaques are localized areas of cell death (cytopathic effect) caused by viral replication.
-
Plaque Visualization and Counting: After incubation, the cells are fixed with a formalin solution. The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained zones against a colored background of healthy cells.
-
Analysis: The number of plaques in each well is counted. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50%.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidinedione derivatives is highly dependent on the nature and position of substituents on the core ring.[6][17] SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity. For example, in a series of anti-HIV pyrimidinediones, specific substitutions at the N-1 and C-6 positions were found to be critical for potent reverse transcriptase inhibitory activity.[17]
Key SAR findings for certain classes include:
-
Anti-HIV Activity: Homocyclic substitutions (e.g., cyclopropyl, phenyl) at the N-1 position and the addition of a benzoyl group at the C-6 position dramatically increase antiviral potency.[17]
-
Anti-influenza Activity: An amino group at the C-2 position and a chlorine or methoxy group at the C-6 position enhance antiviral efficacy.[22]
-
Anticancer (Kinase Inhibitor) Activity: The specific geometry and hydrogen bonding capabilities of substituents at the C-2 and C-4 positions are crucial for fitting into the ATP-binding pocket of target kinases.[14]
Conclusion and Future Perspectives
The pyrimidinedione scaffold remains a highly privileged and versatile structure in modern medicinal chemistry. Its derivatives have yielded successful drugs in oncology and virology, and research continues to uncover new potential in areas like inflammation and infectious diseases.[23][24] Future efforts will likely focus on the development of highly selective kinase inhibitors to overcome drug resistance, the design of novel antiviral agents to combat emerging viral threats, and the exploration of fused heterocyclic systems to access new chemical space and biological targets. The combination of established synthetic accessibility and profound biological importance ensures that pyrimidinedione derivatives will continue to be a major focus of drug discovery and development for years to come.
References
- 1. Pyrimidinedione - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaria.org [veterinaria.org]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciensage.info [sciensage.info]
- 17. The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Trifluridine - Wikipedia [en.wikipedia.org]
- 22. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 24. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Aminated Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry. The introduction of amino groups to this heterocyclic core gives rise to a class of compounds known as aminated pyrimidines, which exhibit a remarkable breadth of biological activities. These activities range from potent inhibition of key cellular signaling molecules to broad-spectrum antimicrobial and anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities of aminated pyrimidines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Aminated pyrimidines have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
Many aminated pyrimidine derivatives have been developed as potent inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3). These enzymes are often dysregulated in cancer, leading to uncontrolled cell division.
Table 1: Kinase Inhibitory Activity of Selected Aminated Pyrimidines
| Compound/Derivative Class | Kinase Target | IC50/EC50 | Cell Line | Reference |
| Pyrimidine-based derivatives | Aurora A | < 200 nM (IC50) | SCLC cell lines | [1] |
| 2-Aminopyrimidine-based | CDK9/HDAC1 | - | - | - |
| 2-Aminopyrimidine-based | FLT3/HDAC1/3 | 30.4 nM / 52.4 nM / 14.7 nM (IC50) | MV-4-11 | - |
| Pyrazolo[3,4-d]pyrimidine | A549, HT1080, Hela, Caco-2 | 43.75 - 148 µM (IC50) | - | [2] |
| Pyrimidine-tethered compounds | A549 (NSCLC) | 20.49 ± 2.71 µM (IC50) | A549 | [3] |
| Pyrimidine-tethered compounds | MCF-7 (Breast Cancer) | 6.70 ± 1.02 µM (IC50) | MCF-7 | [3] |
| Pyrimidine derivatives | A549 | 50 µM | A549 | [4] |
Signaling Pathways in Cancer
The anticancer effects of aminated pyrimidines are often mediated through the modulation of critical signaling pathways. For instance, inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis. Similarly, targeting FLT3, which is frequently mutated in acute myeloid leukemia (AML), can block downstream signaling pathways responsible for leukemic cell proliferation and survival.[5]
Figure 1: Inhibition of Aurora Kinase Pathway by Aminated Pyrimidines.
Figure 2: Inhibition of FLT3 Signaling in Leukemia.
Experimental Protocol: MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Figure 3: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the aminated pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Infections
Aminated pyrimidines have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of other vital cellular processes.
Table 2: Antimicrobial Activity of Selected Aminated Pyrimidines
| Compound/Derivative Class | Organism | MIC (µg/mL or µM) | Reference |
| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 0.87 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 0.96 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 0.91 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | P. aeruginosa | 0.77 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | S. enterica | 1.55 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | C. albicans | 1.73 µM | [6] |
| Pyrimidin-2-ol/thiol/amine analogues | A. niger | 1.68 µM | [6] |
| Pyridothienopyrimidine derivatives | S. aureus | 15.63 | [7] |
| Pyridothienopyrimidine derivatives | Gram-negative strains | - | [7] |
| Imidazo[1,2-a]pyrimidine derivatives | S. aureus (MSSA) | 3.12 ± 0.09 | [8] |
| Imidazo[1,2-a]pyrimidine derivatives | S. aureus (MRSA) | 4.61 ± 0.22 | [8] |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | S. aureus | 8 | [9] |
| Pyrimidine-linked Linezolid analogue | E. coli | 6.5 | [1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the aminated pyrimidine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]
Anti-inflammatory Activity: Modulating the Immune Response
Aminated pyrimidines have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways involved in the inflammatory response, such as the p38 MAPK and NF-κB pathways.
Table 3: Anti-inflammatory Activity of Selected Aminated Pyrimidines
| Compound/Derivative Class | Target/Assay | IC50 (µM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | Pyridine derivative 7a | NO inhibition | 76.6 | RAW 264.7 |[12] | | Pyrimidine derivative 9d | NO inhibition | 88.7 | RAW 264.7 |[12] | | Pyridinyl pyrimidine derivative 14 | TNF-α release | 3.2 | PBMC |[4] | | Pyridinyl pyrimidine derivative 14 | IL-1β release | 2.3 | PBMC |[4] | | N-2,4-pyrimidine-N-phenyl-N′-phenyl urea (138) | TNF-α inhibition | 0.092 | - |[3] | | N-2,4-pyrimidine-N-phenyl-N′-phenyl urea (139) | TNF-α inhibition | 0.135 | - |[3] | | Pyrano[2,3-d]pyrimidines (5 & 6) | COX-2 inhibition | 0.04 | - |[3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of aminated pyrimidines can be attributed to their interference with signaling cascades that lead to the production of inflammatory mediators. Inhibition of p38 MAPK, for example, can suppress the synthesis of cytokines like TNF-α and IL-1β.[10][13] Similarly, modulation of the NF-κB pathway can prevent the transcription of numerous pro-inflammatory genes.
Figure 4: Inhibition of the p38 MAPK inflammatory pathway.
Figure 5: Potential modulation of the NF-κB signaling pathway.
Experimental Protocol: LPS-Stimulated Macrophage Assay for Cytokine Inhibition
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Methodology:
-
Cell Culture and Differentiation: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) and differentiate them into a macrophage phenotype if necessary (e.g., using PMA for THP-1 cells).
-
Compound Pre-treatment: Pre-treat the macrophages with various concentrations of the aminated pyrimidine compound for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.
-
Incubation: Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for the inhibition of each cytokine.
Antiviral Activity
Several aminated pyrimidine derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Chikungunya virus (CHIKV).[1][14][15] Their mechanisms of action can vary, from inhibiting viral enzymes like reverse transcriptase to interfering with viral entry or replication processes.
Table 4: Antiviral Activity of Selected Aminated Pyrimidines
| Compound/Derivative Class | Virus | EC50 | Reference |
| Pyrimidine NNRTI (48) | HIV-1 (wild type & resistant mutants) | 3.43–11.8 nM | [1] |
| HAA-09 | Influenza A virus | 0.03 µM | [1] |
| Pyrimidine–coumarin hybrid (7, 8, 11, 14, 16) | Chikungunya virus (CHIKV) | 10.2 - 19.1 µM | [14] |
| Piperazinyl–pyrimidine derivative (62) | Chikungunya virus (CHIKV) | 3.2 µM | [14] |
| Thiazolopyrimidine derivative (71) | Chikungunya virus (CHIKV) | 42 µM | [14] |
| Triazolopyrimidine derivative (75) | Chikungunya virus (CHIKV 899 strain) | 2.6 ± 1 µM | [14] |
| Triazolopyrimidine derivatives (82-85) | Chikungunya virus (Congo 95 strain) | 0.3 - 1.0 µM | [14] |
De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is tightly regulated to meet the cell's demand for these building blocks.
Figure 6: Overview of the de novo pyrimidine biosynthesis pathway.
Conclusion
Aminated pyrimidines represent a versatile and highly promising class of bioactive molecules with a wide spectrum of therapeutic potential. Their ability to potently and selectively interact with a variety of biological targets, including kinases, microbial enzymes, and components of inflammatory signaling pathways, underscores their importance in modern drug discovery. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of novel aminated pyrimidine-based therapeutics to address a range of unmet medical needs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of 2-(Dimethylamino)-4,6-pyrimidinediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(Dimethylamino)-4,6-pyrimidinediol is limited in publicly available literature. This guide extrapolates its potential properties and applications based on the well-documented activities of its structural analogs.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the structural analogs of this compound, with a focus on their synthesis, characterization, biological activities, and therapeutic potential. Given the scarcity of direct research on the title compound, this document leverages data from closely related analogs, such as 2-amino-4,6-dihydroxypyrimidine and 2-methylamino-4,6-pyrimidinediol, to provide a foundational resource for researchers in drug discovery and development.
Synthesis of 2-Substituted-4,6-pyrimidinediol Analogs
The synthesis of 2-(substituted amino)-4,6-pyrimidinediols is typically achieved through a cyclocondensation reaction. A common and well-established method involves the reaction of a substituted guanidine with a malonic acid ester derivative in the presence of a strong base, such as sodium ethoxide.[1][4] An alternative approach involves the nucleophilic substitution of a halogenated pyrimidine precursor.[5]
Experimental Protocol: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
This protocol is adapted from analogous syntheses of similar pyrimidine derivatives.[1]
Materials:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[1]
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add 18.6 g (0.17 mol) of N-methylguanidine hydrochloride.[1]
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][4]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.[1]
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.[1]
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.[1]
Characterization:
The identity and purity of the synthesized 2-(Methylamino)-4,6-pyrimidinediol should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.[1]
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
-
Elemental Analysis: To confirm the elemental composition.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of 2-(Methylamino)-4,6-pyrimidinediol.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-Amino-4,6-dihydroxypyrimidine
| Property | Value | Reference |
| CAS Number | 56-09-7 | [6] |
| Molecular Formula | C₄H₅N₃O₂ | [7] |
| Molecular Weight | 127.1 g/mol | [7] |
| Melting Point | >300 °C | [6] |
| Appearance | White solid | [6] |
| Synthesis Yield | 85-96% | [6][7] |
Table 2: Representative NMR Spectral Data for Substituted Pyrimidines
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR (Pyrimidine Ring H) | 7.0 - 9.5 | s, d, t | Chemical shift is highly dependent on the nature and position of substituents. |
| ¹H NMR (NH/OH) | 5.0 - 12.0 | br s | Broad signals, exchangeable with D₂O. |
| ¹³C NMR (Pyrimidine Ring C) | 140 - 170 | ||
| ¹³C NMR (C-N/C-O) | 150 - 170 |
Note: NMR spectra of hydroxy- and amino-substituted pyrimidines can be complex due to tautomerism in solution.[8]
Biological Activities and Therapeutic Potential
Pyrimidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][5] The biological activity of these compounds is often attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with various enzymes and receptors.[9]
Anticancer Activity
Many pyrimidine-based compounds act as anticancer agents by interfering with nucleic acid synthesis or by inhibiting protein kinases involved in cancer cell signaling.[2][10]
3.1.1. Inhibition of De Novo Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells, making it an attractive target for cancer therapy.[][12] Analogs of pyrimidine bases can inhibit key enzymes in this pathway, leading to the depletion of nucleotides necessary for DNA and RNA synthesis.[12]
Caption: The de novo pyrimidine biosynthesis pathway, a target for anticancer pyrimidine analogs.
3.1.2. Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[13] The 2-aminopyrimidine scaffold is a privileged structure in the development of kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[14][15]
Caption: Simplified JAK-STAT signaling pathway, a potential target for pyrimidine-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the in vitro potency of pyrimidine analogs against a target kinase, such as Janus Kinase 2 (JAK2).[13]
Materials:
-
Recombinant kinase (e.g., JAK2)
-
Specific peptide substrate
-
ATP
-
Test compounds (pyrimidine analogs)
-
Assay buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[13]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only control (vehicle), and a known inhibitor (positive control) to the appropriate wells of a 384-well plate.[13]
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and peptide substrate.
-
Dispense the kinase reaction mixture into each well of the assay plate.
-
Initiate the kinase reaction by adding ATP.[16]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13][16]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[13]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 3: Representative Kinase Inhibition Data for Pyrimidine Analogs
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Aminopyrimidine | Aurora A | 1.2 | [14] |
| 2-Aminopyrimidine | Aurora B | 0.37 | [14] |
| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [15] |
| 2,4-Diaminopyrimidine | CDK7 | Varies | [16] |
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine analogs can be significantly modulated by the nature and position of substituents on the pyrimidine ring.
-
Position 2: The substituent at this position is crucial for interaction with the hinge region of kinases. Small, hydrogen-bond-donating groups like amino or methylamino are often favored.
-
Positions 4 and 6: Modifications at these positions can influence solubility, cell permeability, and selectivity. Substitution of the hydroxyl groups with chlorine creates reactive intermediates for further diversification to build compound libraries.[5] The presence of dichloro groups at these positions has been linked to inhibitory activity on nitric oxide production, whereas dihydroxy analogs were inactive.
-
Position 5: Substitution at this position can be used to fine-tune the electronic properties and steric profile of the molecule, potentially enhancing potency and selectivity.
Conclusion
While direct experimental data on this compound is sparse, a comprehensive analysis of its structural analogs reveals significant therapeutic potential, particularly in the areas of oncology and anti-inflammatory research. The synthetic accessibility of the pyrimidine core and the potential for diverse functionalization make this class of compounds a rich area for further investigation. The experimental protocols and biological data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic promise of these and related pyrimidine derivatives. Future work should focus on the synthesis and thorough biological evaluation of this compound and its novel analogs to fully characterize their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Pyrimidine Core: A Privileged Scaffold in Modern Therapeutics
A Senior Application Scientist's Guide to the Therapeutic Landscape of Pyrimidine Derivatives
Authored by: Gemini
Abstract
The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable therapeutic versatility.[1][2] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their mechanisms of action, structure-activity relationships, and the causality behind experimental designs. This guide will traverse the landscape of their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by detailed signaling pathways, experimental protocols, and quantitative data to provide a holistic understanding of this pivotal class of compounds.
The Enduring Legacy of the Pyrimidine Scaffold: From Nucleic Acids to Novel Therapeutics
The significance of the pyrimidine ring is deeply rooted in the very fabric of life. As a constituent of the nucleobases cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[1] This inherent biological relevance provides pyrimidine derivatives with a unique advantage in drug design, allowing them to interact with a multitude of biological targets with high specificity and efficacy.[3] The six-membered heterocyclic ring, with its two nitrogen atoms at positions 1 and 3, offers a versatile scaffold that can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic properties.[4][5] This adaptability has led to the development of a vast arsenal of pyrimidine-based drugs that are now indispensable in the treatment of a wide array of diseases.[6]
This guide will explore the major therapeutic arenas where pyrimidine derivatives have made a significant impact, providing insights into their molecular mechanisms and practical application in drug discovery and development.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
Pyrimidine derivatives have revolutionized cancer chemotherapy, primarily by interfering with the synthesis of nucleic acids, a critical process for rapidly dividing cancer cells.[7] Their mechanisms of action are diverse, ranging from direct inhibition of essential enzymes to incorporation into DNA and RNA, leading to cellular apoptosis.[8]
Mechanism of Action: Antimetabolites and Kinase Inhibitors
2.1.1. Inhibition of Thymidylate Synthase by 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU), a cornerstone in the treatment of solid tumors, functions as a pyrimidine analog.[9] Upon intracellular activation to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[7][10] This complex effectively inhibits the action of TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10] The resulting "thymineless death" is a primary mechanism of its cytotoxic effect.[9] Furthermore, 5-FU's metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[11]
Caption: Signaling pathway of 5-Fluorouracil (5-FU) leading to apoptosis.
2.1.2. DNA Chain Termination by Gemcitabine
Gemcitabine, a deoxycytidine analog, exerts its anticancer effects through multiple mechanisms.[4] After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it inhibits DNA synthesis.[12] dFdCTP is incorporated into the growing DNA strand, and after the addition of one more nucleotide, DNA polymerase is unable to proceed, a phenomenon known as "masked chain termination."[12] This leads to irreparable DNA damage and triggers apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication and repair.[4]
2.1.3. Kinase Inhibition
A significant number of pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[13][14] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and angiogenesis.[15] The pyrazolo[3,4-d]pyrimidine scaffold is a prominent example, serving as a privileged structure in the design of kinase inhibitors.[14]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of pyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Target Cancer Cell Lines | Representative IC50 Values (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidines | HepG-2, PC-3, HCT-116 | 0.3 - 7 | [16] |
| Pyrimidine-5-carbonitriles | MCF-7, A549, A498, HepG2 | 0.16 - 0.20 | [17] |
| Pyrazolo[3,4-d]pyrimidines | HT1080, Hela, Caco-2, A549 | 17.5 - 96.25 | [18] |
| 2,4-disubstituted pyrimidines | PC-3 | 1.86 | [19] |
| Thiazolopyrimidines | PC-3, HCT-116 | 58.2 - 69.6 | [20] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Antiviral Applications: Disrupting the Viral Life Cycle
Pyrimidine nucleoside analogs have been at the forefront of antiviral therapy for decades, effectively combating a range of viral infections.[24] Their structural similarity to natural nucleosides allows them to be recognized and processed by viral enzymes, leading to the disruption of viral replication.
Mechanism of Action: Inhibition of Viral Polymerases
3.1.1. Reverse Transcriptase Inhibition by Zidovudine (AZT)
Zidovudine (AZT), a thymidine analog, is a potent inhibitor of the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV).[1][25] Once inside a host cell, AZT is phosphorylated to its active triphosphate form.[26] This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by reverse transcriptase.[25] The absence of a 3'-hydroxyl group in AZT prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral DNA synthesis.[17][25]
Caption: Mechanism of Zidovudine (AZT) in inhibiting HIV replication.
3.1.2. Inhibition of Pyrimidine Biosynthesis
Some antiviral compounds exert their effects by targeting host cell enzymes involved in pyrimidine biosynthesis.[27] By inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, which are essential for both host and viral nucleic acid synthesis.[28] This broad-spectrum approach can be effective against a variety of RNA viruses.[27]
Quantitative Data: In Vitro Antiviral Activity
The antiviral efficacy of pyrimidine derivatives is often expressed as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), with the selectivity index (SI = CC50/EC50) indicating the therapeutic window.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Pyridine-2-carbonyl substituents | Influenza A (H1N1) | MDCK | Varies | Varies | Varies | [29] |
| Pyridine-3-carbonyl substituents | Influenza A (H3N2) | MDCK | Varies | Varies | Varies | [29] |
| Pyrimidine glycosides | Hepatitis B Virus (HBV) | HepG2.2.15 | Moderate Inhibition | Mild Cytotoxicity | Not specified | [30] |
| HAA-09 | Influenza A virus | - | 0.03 | >100 | >3333 | [31] |
Antimicrobial Applications: A Renewed Arsenal Against Bacterial Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history in this field, with compounds like trimethoprim being a mainstay in the treatment of bacterial infections.[32]
Mechanism of Action: Targeting Folate Biosynthesis
4.1.1. Dihydrofolate Reductase (DHFR) Inhibition by Trimethoprim
Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[2][33] Bacteria synthesize their own folic acid, which is crucial for the production of nucleotides and amino acids.[33] Trimethoprim binds to the active site of bacterial DHFR with a much higher affinity than to the mammalian enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate.[33] This blockade of the folate pathway leads to a bacteriostatic effect.
Caption: Trimethoprim's inhibition of the bacterial folate pathway.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency of pyrimidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[34]
| Compound Class | Bacterial Strain | Representative MIC (µg/mL) | Reference(s) |
| Pyrido[2,3-d]pyrimidine derivatives | S. aureus, E. coli | 0.48 - 3.91 | [3] |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | S. aureus | 8 | [14] |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 16 - 102 (µM) | [16] |
| Thiophenyl-pyrimidine derivative | MRSA, VREs | 2 | [11] |
| Pyridothienopyrimidine compounds | S. aureus, B. cereus, E. coli | Potent activity | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][35]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[13]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[34]
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of the pyrimidine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[34]
-
Inoculation: Dilute the bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[35]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[34]
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory response.[1]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Many pyrimidine-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Quantitative Data: In Vitro COX Inhibition
The inhibitory activity of pyrimidine derivatives against COX enzymes is determined by their IC50 values.
| Compound Class | COX Isoform | Representative IC50 (µM) | Reference(s) |
| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | [26] |
| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | [17] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | COX-2 | 0.29 - 0.36 | [26] |
| Pyrazolo[1,5-a]pyrimidine derivatives | COX-1 / COX-2 | 4.909 - 57.53 / 3.289 - 124 | [15] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to assess COX inhibition is a fluorometric or colorimetric assay that measures the peroxidase activity of the enzyme.[18]
Principle: The peroxidase component of COX catalyzes the oxidation of a probe in the presence of arachidonic acid, resulting in a fluorescent or colored product. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and the detection probe. Reconstitute the COX-1 or COX-2 enzyme.
-
Inhibitor Preparation: Dissolve the pyrimidine derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, detection probe, and the enzyme to the designated wells. Add the inhibitor dilutions to the sample wells and a solvent control to the enzyme control wells. Include an inhibitor control with a known COX inhibitor.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Synthesis of Therapeutic Pyrimidine Derivatives: A Practical Approach
The synthesis of pyrimidine derivatives is a well-established field with numerous methodologies. Here, we provide a representative protocol for the synthesis of a pyrimidine-based kinase inhibitor scaffold.[8]
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Scaffold
This protocol describes a two-step synthesis of a 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors.[32]
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (1 equivalent) in tetrahydrofuran (THF), add 3-amino-5-methylpyrazole (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture at 50°C and stir for 16 hours.
-
Quench the reaction with brine and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Derivative
-
To the product from Step 1 (1 equivalent) in 1-pentanol, add the desired amine (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone) (1.1 equivalents) and triethylamine (2 equivalents).
-
Heat the reaction mixture at 140°C and stir for 2 hours.
-
Cool the reaction mixture and purify the product by column chromatography to obtain the final 2,4-diaminopyrimidine derivative.
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a plethora of clinically successful therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its continued prominence in the development of novel drugs. The diverse mechanisms of action, spanning the inhibition of key enzymes in metabolic pathways to the modulation of signaling cascades, highlight the remarkable adaptability of this heterocyclic core.
Future research will undoubtedly focus on the development of more selective and potent pyrimidine derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the pyrimidine nucleus with other pharmacophores will likely lead to the discovery of next-generation therapeutics for a wide range of diseases, from cancer and viral infections to inflammatory and neurodegenerative disorders. The journey of the pyrimidine ring, from a fundamental building block of life to a powerhouse in medicinal chemistry, is far from over.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Heterocyclic pyrimidine derivatives as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. ias.ac.in [ias.ac.in]
- 29. pubs.acs.org [pubs.acs.org]
- 30. m.youtube.com [m.youtube.com]
- 31. benchchem.com [benchchem.com]
- 32. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 34. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Frontiers in Pyrimidine Derivative Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrimidine derivative structures. Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the core computational techniques, experimental validation, and the signaling pathways influenced by these versatile molecules, offering a critical resource for professionals engaged in chemical and pharmaceutical research.
Computational Approaches to Pyrimidine Derivative Structures
Theoretical studies are indispensable for understanding the structure-activity relationships (SAR) of pyrimidine derivatives, guiding the design of novel therapeutic agents. The principal computational methods employed are Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and quantum chemical calculations such as Density Functional Theory (DFT) and ab initio methods.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. These models are instrumental in predicting the activity of newly designed compounds.
A typical QSAR study involves the following workflow:
-
Data Set Preparation: A series of pyrimidine derivatives with known biological activity (e.g., IC₅₀ values) is selected. The dataset is usually divided into a training set for model development and a test set for model validation.
-
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule using software like DRAGON or HyperChem.
-
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
Table 1: Exemplary Quantitative Data from QSAR Studies of Pyrimidine Derivatives
| Compound Series | Biological Activity | Key Descriptors | QSAR Model (R²) | Reference |
| 2-pyridyl pyrimidines | Antileishmanial | Lipophilic and electronegative moieties | MLR: 0.824, MNLR: 0.870 | [1][2] |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase Inhibition | Not specified | 2D QSAR | [3] |
| Pyrimidine-4,6-diamines | JAK3 Inhibition | Aromatic ring presence, number of double bonds, positive and negative partial surface area | MLR: 0.89, ANN: 0.95 | |
| Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine | VEGFR-2 Inhibition | Not specified | MLR: 0.889, ANN: 0.998 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a pyrimidine derivative) when bound to a specific protein target. It is a powerful tool for understanding binding modes and for virtual screening of large compound libraries.
The general workflow for a molecular docking study is as follows:
-
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a protein data bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structure of the pyrimidine derivative is prepared and optimized.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking algorithm, such as the one implemented in AutoDock Vina, is used to explore various conformations and orientations of the ligand within the active site and to score them based on their binding affinity.
-
Analysis of Results: The predicted binding poses and their corresponding binding energies are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Table 2: Representative Docking Scores and Biological Activity of Pyrimidine Derivatives
| Target Protein | Pyrimidine Derivative Class | Binding Energy (kcal/mol) | Biological Activity (IC₅₀) | Reference |
| CDK8 (PDB: 5FGK) | Pyrimidine analogues | Moderate to good | Anticancer and antimicrobial activity | [4] |
| Human Cyclin-Dependent Kinase 2 (PDB: 1HCK) | Chalcone-based pyrimidines | -7.4 to -7.9 | Antioxidant activity | |
| SARS-CoV-2 Main Protease (Mpro) | Pyrido[2,3-d]pyrimidines | -7.5 (for active compounds) | Antiviral activity | |
| Topoisomerase II / DNA complex (PDB: 5GWK) | 4-chloro-6-hydrazinopyrimidine derivatives | Not specified | Antitumor activity |
Quantum Chemical Calculations (DFT and Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, geometry, and reactivity of pyrimidine derivatives. These methods are used to calculate various molecular properties, including:
-
Optimized Geometries: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts.
These calculated properties can be correlated with experimental data to validate the computational model and to gain a deeper understanding of the molecule's behavior.
Experimental Protocols
General Synthesis of Pyrimidine Derivatives from Chalcones
A common and versatile method for synthesizing pyrimidine derivatives involves the cyclocondensation of chalcones with a suitable three-carbon synthon.
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous KOH in ethanol).
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The resulting chalcone is isolated by pouring the reaction mixture into crushed ice and acidifying with HCl. The solid product is then filtered and recrystallized.
-
-
Pyrimidine Ring Formation:
-
The synthesized chalcone is refluxed with a reagent such as urea, thiourea, or guanidine hydrochloride in an alcoholic solvent (e.g., ethanol) containing a base (e.g., KOH).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, poured into ice water, and neutralized with an acid (e.g., acetic acid or HCl).
-
The precipitated pyrimidine derivative is filtered, washed, and recrystallized to yield the pure product.
-
Spectroscopic Characterization
The synthesized pyrimidine derivatives are characterized using various spectroscopic techniques to confirm their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
The multiplicity of signals (singlet, doublet, triplet, multiplet) and coupling constants (J) provide information about the connectivity of atoms.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded using the KBr pellet method.
-
Characteristic absorption bands are identified to confirm the presence of functional groups such as C=O, C=N, N-H, and aromatic C-H bonds.
-
-
Mass Spectrometry (MS):
-
Mass spectra are obtained to determine the molecular weight of the synthesized compounds. The molecular ion peak (M⁺) is a key indicator.
-
Table 3: Spectroscopic Data for a Representative Pyrimidine Derivative
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.59 (s, 1H, pyrimidine NH), 8.15 (s, 1H, CH=N), 7.85–7.01 (m, aromatic protons) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 175 (C=S), 160 (C=O), aromatic carbons in the expected region |
| IR (KBr, cm⁻¹) | 3100–2900 (N-H), 1690–1670 (C=O), 1555 (C=N), 1177–1170 (C=S) |
Signaling Pathways and Molecular Targets
The therapeutic effects of pyrimidine derivatives are often attributed to their ability to modulate specific signaling pathways involved in disease progression. Understanding these pathways is crucial for rational drug design.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates immune response and cell growth.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine derivatives have been developed as potent inhibitors of JAK kinases.
Caption: JAK/STAT signaling pathway and its inhibition by pyrimidine derivatives.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively studied as inhibitors of various CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the established cyclocondensation reaction of a guanidine derivative with a malonic ester. While specific literature on the synthesis of this exact molecule is limited, the following protocol is adapted from well-documented procedures for analogous pyrimidine derivatives.[1][2][3]
Introduction
Pyrimidine derivatives are of significant interest in the field of drug development due to their structural analogy to nucleobases found in DNA and RNA.[1] This structural motif is a key component in a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antivirals.[2] this compound, in particular, offers multiple reactive sites for further chemical modification, making it a valuable building block for the creation of compound libraries for screening and lead optimization.[2] The pyrimidine core is present in several anticancer drugs, suggesting that this compound could be a precursor for novel therapeutics that interfere with nucleic acid synthesis or kinase signaling pathways.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 5738-14-7 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol [4] |
| Alternate Names | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one[4][5] |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in aqueous base and polar organic solvents. |
Synthesis Protocol
The proposed synthesis of this compound proceeds via a one-pot condensation reaction between N,N-dimethylguanidine and diethyl malonate in the presence of a strong base, sodium ethoxide.[1][2]
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| N,N-Dimethylguanidine hydrochloride | C₃H₁₀ClN₃ | 123.59 | 0.10 | 12.36 g |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 0.10 | 16.02 g (15.1 mL) |
| Sodium metal | Na | 22.99 | 0.10 | 2.30 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 100 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
Experimental Procedure
-
Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 2.30 g (0.10 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure the setup is in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 16.02 g (0.10 mol) of diethyl malonate. Subsequently, add 12.36 g (0.10 mol) of N,N-dimethylguanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Isolation of the Product:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Carefully evaporate the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product, this compound, to precipitate out of the solution.[1]
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Applications and Future Research
While the biological activities of this compound have not been extensively reported, the pyrimidine scaffold is a common feature in many biologically active molecules.[3] Analogous pyrimidine derivatives have shown a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
Future research should focus on:
-
The development and optimization of a scalable synthesis protocol for this compound.[3]
-
Comprehensive biological screening to evaluate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.[3]
-
Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.[3]
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyrimidine-containing compounds, this compound could potentially act as a kinase inhibitor. A hypothetical signaling pathway illustrating this potential mechanism of action is presented below. It is important to note that this is a generalized representation and requires experimental validation.[3]
Caption: Hypothetical signaling pathway showing potential kinase inhibition.
This application note provides a foundational protocol and theoretical background for the synthesis and potential application of this compound. It is intended to be a starting point for researchers to further explore the chemistry and biology of this and related compounds.
References
Application Notes for the Analytical Characterization of 2-(Dimethylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)-4,6-pyrimidinediol is a substituted pyrimidine derivative with potential applications in pharmaceutical research and drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleosides and various therapeutic agents. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound, which are fundamental requirements for its advancement in research and development pipelines.
These application notes provide detailed methodologies for the characterization of this compound using a suite of standard analytical techniques. The protocols and expected data are based on established methods for analogous pyrimidine derivatives and serve as a comprehensive guide for researchers.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 5738-14-7 | [1] |
| Molecular Formula | C₆H₉N₃O₂ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Alternate Name | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one | [1] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application: To confirm the molecular weight and establish a fragmentation pattern for the unequivocal identification of this compound. This technique is also suitable for quantitative analysis in complex matrices.
Predicted Quantitative Data
| Parameter | Predicted Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]⁺ (m/z) | 156.08 |
| Major Fragment Ions (m/z) | To be determined empirically, potential fragments include loss of dimethylamine and ring fragments. |
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
b) LC-MS/MS Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: As per instrument recommendation.
-
Collision Energy: To be optimized for fragmentation (typically 10-30 eV).
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Predicted Quantitative Data (¹H NMR)
Note: Chemical shifts are predicted and can vary based on solvent, concentration, and temperature. The presence of tautomers can lead to additional or broadened signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -N(CH₃)₂ | 2.9 - 3.2 | Singlet (s) | 6H |
| H-5 (pyrimidine ring) | 5.0 - 5.5 | Singlet (s) | 1H |
| -OH (hydroxyl groups) | 10.0 - 12.0 | Broad Singlet (br s) | 2H |
Experimental Protocol
a) Sample Preparation:
-
Ensure the sample is of high purity and dry.
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
b) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H (Proton).
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Number of Scans: 16-64.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
c) Troubleshooting Complex Spectra:
-
D₂O Exchange: To confirm exchangeable protons (-OH, -NH), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals for these protons should diminish or disappear.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to tautomerism or chemical exchange, potentially resulting in sharper signals.
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application: To determine the purity of this compound and to quantify the compound in bulk material or formulations.
Predicted Quantitative Data
| Parameter | Predicted Value |
| Retention Time (t_R) | Dependent on exact conditions, expected to be in the early to mid-range for a typical C18 column gradient. |
| Purity (%) | >95% (typical for research grade) |
| λ_max | ~254 nm |
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
b) HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) in an isocratic or gradient elution. A typical starting point is 30:70 (Methanol:Buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Infrared (IR) Spectroscopy
Application: To identify the functional groups present in the this compound molecule.
Predicted Quantitative Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H Stretch (methyl) | 2850 - 2960 |
| C=N Stretch (pyrimidine ring) | 1600 - 1680 |
| C=C Stretch (pyrimidine ring) | 1550 - 1600 |
| C-N Stretch (dimethylamino) | 1200 - 1350 |
Experimental Protocol
a) Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
b) IR Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Technique: KBr pellet or ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Thermal Analysis (TGA/DSC)
Application: To assess the thermal stability, decomposition profile, and melting point of this compound.
Predicted Quantitative Data
| Parameter | Predicted Value |
| Melting Point (DSC) | >300 °C (based on related compounds) |
| Decomposition Temperature (TGA) | Onset typically >200 °C |
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
b) TGA/DSC Conditions:
-
Instrument: Simultaneous Thermal Analyzer (TGA/DSC).
-
Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
General Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
References
Application Notes and Protocols for 2-(Dimethylamino)-4,6-pyrimidinediol in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)-4,6-pyrimidinediol, a member of the aminated pyrimidine class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrimidine core is a fundamental component of nucleic acids and is prevalent in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] While specific experimental data for this compound (CAS: 5738-14-7; Molecular Formula: C₆H₉N₃O₂) is not extensively available in public literature, its structural similarity to other biologically active pyrimidine derivatives suggests its potential for similar applications.[1][6]
These application notes provide a comprehensive guide for the in-vitro evaluation of this compound. The protocols and potential applications described herein are based on established methodologies for analogous pyrimidine compounds and serve as a framework for the systematic investigation of its biological activities.
Data Presentation: Potential Biological Activities
Quantitative data from in-vitro assays are crucial for assessing the biological activity of a compound. For this compound, it is anticipated that its activity profile could be similar to other 2-amino-pyrimidine derivatives. The following table presents illustrative antiviral activity data for the closely related compound, 2-(Methylamino)-4,6-pyrimidinediol, to serve as a reference for the potential efficacy of the title compound.[7]
Table 1: Illustrative Antiviral Activity of a Structurally Related Pyrimidine Derivative [7]
| Virus Target | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction | 5.2 | >100 | >19.2 |
| Herpes Simplex Virus-1 (HSV-1) | Vero | CPE Inhibition | 12.8 | >100 | >7.8 |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | 8.5 | >100 | >11.8 |
| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | MTT Assay | 25.1 | >100 | >4.0 |
EC₅₀: The concentration of the compound that inhibits 50% of viral activity.[7] CC₅₀: The concentration of the compound that reduces cell viability by 50%.[7] SI: Selectivity Index (CC₅₀/EC₅₀), which indicates the therapeutic window of the compound.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducible in-vitro screening of this compound. The following are protocols for key assays to evaluate its potential anticancer, anti-inflammatory, and antiviral activities.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., PC3, HepG-2, HCT-116, MCF-7, A-549)[8]
-
Normal human cell line (e.g., MRC-5) for selectivity assessment[8]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay determines the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide solution, Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of this compound for 1 hour.[3]
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite by comparing with a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage to host cells and measures the ability of the compound to protect cells from this effect.[7]
Materials:
-
Host cells (e.g., Vero, MDCK)
-
Virus stock
-
Cell culture medium
-
This compound
-
Neutral red or crystal violet staining solution
-
96-well plates
Procedure:
-
Prepare a confluent monolayer of host cells in a 96-well plate.[7]
-
Prepare serial dilutions of the compound in cell culture medium.
-
Add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of a virus suspension (at a concentration that causes complete CPE in 3-4 days) to the wells containing the compound.[7]
-
Include virus control (no compound), cell control (no virus, no compound), and vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere and observe daily for CPE.
-
When complete CPE is observed in the virus control wells, stain the cells with neutral red or crystal violet.
-
Quantify the cell viability spectrophotometrically to determine the EC₅₀.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical mechanism of action for a pyrimidine derivative as a kinase inhibitor and a general workflow for in-vitro cytotoxicity screening.
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Caption: General workflow for an in-vitro MTT cytotoxicity assay.
References
- 1. scbt.com [scbt.com]
- 2. CAS 5738-14-7: 2-(dimethylamino)-6-hydroxypyrimidin-4(3H)-… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. This compound | CAS: 5738-14-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Setups for Pyrimidine Derivative Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] The efficient synthesis and functionalization of the pyrimidine ring are, therefore, critical in drug discovery and development. These application notes provide detailed protocols for several widely-used synthetic methodologies, present comparative data to aid in reaction optimization, and offer troubleshooting guidance for common challenges.
General Experimental Workflow & Monitoring
A typical experimental workflow for pyrimidine synthesis involves reaction setup, monitoring, work-up, purification, and characterization. Careful monitoring of the reaction progress is crucial to optimize reaction times and maximize yields.
Reaction Monitoring Techniques: The choice of analytical technique depends on the properties of the starting materials, products, and the reaction medium.[4]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis, ideal for initial screening and tracking the consumption of reactants and formation of products.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity. It is highly reproducible and can be coupled with detectors like UV or Mass Spectrometry (MS) for enhanced specificity.[4]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[4]
-
Spectroscopic Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to analyze aliquots from the reaction mixture to confirm the structure of intermediates and products.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Dimethylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the handling and use of 2-(Dimethylamino)-4,6-pyrimidinediol in a research setting. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on the known physicochemical properties of this compound and established methodologies for structurally similar pyrimidine derivatives.
Compound Information
| Property | Value |
| CAS Number | 5738-14-7[1][2][3] |
| Molecular Formula | C₆H₉N₃O₂[1][4] |
| Molecular Weight | 155.16 g/mol [1] |
| Appearance | White to off-white solid[5] |
| Melting Point | >300 °C[6] |
Solubility
The solubility of this compound is a critical factor for its use in experimental assays. Based on available data, the following solvents are recommended for its dissolution.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Recommended as the primary solvent for creating stock solutions. |
| Water | Sparingly soluble[5] | May require heating or pH adjustment for complete dissolution. |
| Ethanol | Sparingly soluble[5] | Can be used as a co-solvent with water or for specific applications. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 1.55 mg of this compound.
-
Dissolution: Add 1 mL of high-purity DMSO to the solid.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Experimental Protocols
The pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.[7] Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[7] The following are generalized protocols for in vitro assays that can be adapted to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5][9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan crystals.[5][9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5][9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.[9]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay determines the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[10]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.[9] A parallel cell viability assay is recommended to ensure the observed NO inhibition is not due to cytotoxicity.[9]
Signaling Pathway and Workflow Diagrams
Based on the activities of related pyrimidine compounds, this compound could potentially interact with various cellular signaling pathways, such as those involving kinases.[7]
Caption: Hypothetical signaling pathway showing potential kinase inhibition.
Caption: Generalized workflow for in vitro biological activity screening.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5738-14-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C6H9N3O2 | CID 320025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application of Pyrimidine Derivatives in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in the field of antiviral drug discovery, forming the structural basis of numerous clinically approved and experimental antiviral agents. Their versatility allows them to target a wide array of viruses, including influenza viruses, retroviruses like HIV, herpesviruses, and emerging coronaviruses. The mechanism of action of these compounds is diverse, ranging from direct inhibition of viral enzymes essential for replication, such as polymerases, to targeting host cell pathways that are co-opted by the virus, thereby creating a broad-spectrum antiviral state. This document provides detailed application notes on the antiviral activity of select pyrimidine derivatives, comprehensive protocols for their evaluation, and visual representations of their mechanisms of action and experimental workflows.
Data Presentation: Antiviral Activity of Pyrimidine Derivatives
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of various pyrimidine derivatives against several key viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) represents the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI value indicating greater selectivity for viral targets over host cells.[1][2]
Table 1: Antiviral Activity against Influenza Virus
| Compound Class/Name | Virus Strain | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | MDCK | 0.01 - 0.1 | >500 (stationary cells) | >5000 - >50000 | [3] |
| Pyridine derivative 1e | Influenza A/PR/8/34 | MDCK | 7.3 | >250 | >34 | [4] |
| Pyrimidine derivative 1c | Influenza A/PR/8/34 | MDCK | 26.5 | >250 | >9.4 | [4] |
| Pyrimidine derivative 1d | Influenza A/PR/8/34 | MDCK | 3.5 | >250 | >71.4 | [4] |
| Thiazolide (Nitazoxanide) | Influenza A/WSN/1933 (H1N1) | MDCK | 1.6 | Not specified | Not specified | |
| Pyrimidine Thiogalactoside (6f) | Avian Influenza (H5N1) | Not specified | Not specified | 360.9 | 23.40 | [1] |
Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound Class/Name | HIV Strain | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrimidin-2,4-dione derivative 6c | HIV-1 | MOLT-3 | 0.01 (MRTIC) | >1000 | >100000 | |
| Pyrimidine analogue 15 | HIV-1 / HIV-2 | MT-4 | >2.12 (µg/mL) | Not specified | Not specified | [4] |
| Pyrimidine analogue 16 | HIV-1 / HIV-2 | MT-4 | 1.99 (µg/mL) | Not specified | Not specified | [4] |
| Pyrimidine analogue 21 | HIV-1 / HIV-2 | MT-4 | 1.92 (µg/mL) | Not specified | Not specified | [4] |
| PF74 analogue 15 | HIV-1 | Not specified | 0.31 | >44 | 142 |
Table 3: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound Class/Name | Virus Strain | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pritelivir | HSV-1 and HSV-2 | Not specified | 0.02 | Not specified | Not specified | [5] |
| Fiacitabine | Herpesviruses | Not specified | Potent and Selective | Not specified | Not specified | [5] |
| Pyrazolopyridine (AM-57) | HSV-1 | Vero | 0.70 | >600 | 857.1 | |
| Pyrazolopyridine (ARA-04) | HSV-1 | Vero | 1.00 | >1000 | 1000 | |
| Pyrazolopyridine (ARA-05) | HSV-1 | Vero | 1.00 | >1000 | 1000 |
Table 4: Antiviral Activity against Coronaviruses (including SARS-CoV-2)
| Compound Class/Name | Virus Strain | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrido[2,3-d]pyrimidine (7c) | SARS-CoV-2 (Alpha) | Vero-E6 | 1.2 | >100 | >83.3 | [6] |
| Pyrido[2,3-d]pyrimidine (7d) | SARS-CoV-2 (Alpha) | Vero-E6 | 2.34 | >100 | >42.7 | [6] |
| Pyrido[2,3-d]pyrimidine (7e) | SARS-CoV-2 (Alpha) | Vero-E6 | 2.3 | >100 | >43.5 | [6] |
| Pyrimidine Thiogalactoside (6e) | SARS-CoV-2 | Not specified | 18.47 | 467.9 | 25.33 | [1] |
| Pyrimidine Thiogalactoside (6f) | SARS-CoV-2 | Not specified | 15.41 | 360.9 | 23.40 | [1] |
Table 5: Antiviral Activity against Hepatitis C Virus (HCV)
| Compound Class/Name | HCV Genotype | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrido[2,3-d]pyrimidine 91 | 1a and 1b | Replicon | Submicromolar | Not specified | Not specified | [7] |
| Pyrido[2,3-d]pyrimidine 92 | 1a and 1b | Replicon | Submicromolar | Not specified | Not specified | [7] |
| Pyrido[2,3-d]pyrimidine 93 | 1a and 1b | Replicon | Submicromolar | Not specified | Not specified | [7] |
| Thiazolo[4,5-d]pyrimidine 3e | Not specified | In vitro | Not specified | Not specified | Not specified | [8] |
| Thiazolo[4,5-d]pyrimidine 3f | Not specified | In vitro | Not specified | Not specified | Not specified | [8] |
| Thiazolo[4,5-d]pyrimidine 3g | Not specified | In vitro | Not specified | Not specified | Not specified | [8] |
| Thiazolo[4,5-d]pyrimidine 3h | Not specified | In vitro | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives are provided below.
Protocol 1: MTT Cytotoxicity Assay (CC₅₀ Determination)
This protocol is used to determine the concentration of a pyrimidine derivative that is toxic to host cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Materials:
-
Host cell line (e.g., MDCK, Vero, MT-4, Huh-7)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test pyrimidine derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a "cell control" (medium without compound) and a "blank control" (medium only).
-
Incubate for 48-72 hours (to match the duration of the antiviral assay).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay (EC₅₀/IC₅₀ Determination)
This assay is a functional method to quantify the ability of a pyrimidine derivative to inhibit the production of infectious virus particles.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The infected cells are then covered with a semi-solid overlay medium containing the test compound, which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized zones of cell death, or plaques. The number of plaques is inversely proportional to the antiviral activity of the compound.
Materials:
-
Host cell line (e.g., MDCK for influenza, Vero for HSV)
-
Virus stock with a known titer (PFU/mL)
-
Culture medium and FBS
-
Test pyrimidine derivative
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative (e.g., 10% formalin)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Wash the cell monolayer with PBS and infect with a dilution of virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound dilutions.
-
Include a "virus control" (overlay without compound) and a "cell control" (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration: % Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control)] x 100
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC₅₀ or IC₅₀ value.
-
Protocol 3: Quantitative Real-Time RT-PCR (qRT-PCR) Assay
This protocol is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
Principle: Viral RNA is extracted from infected cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then amplified using real-time PCR with primers and a probe specific to a viral gene. The amount of amplified product is measured in real-time, allowing for the quantification of the initial amount of viral RNA.
Materials:
-
Infected and treated cell samples
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR master mix
-
Primers and probe specific to a viral gene (e.g., influenza M gene, HIV pol gene)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Sample Preparation:
-
Infect cells and treat with pyrimidine derivatives as in the plaque reduction assay (without the overlay).
-
At a specific time point post-infection (e.g., 24, 48, or 72 hours), harvest the cells.
-
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the master mix, primers, probe, and cDNA.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the viral RNA levels relative to a control (e.g., untreated infected cells) using the ΔΔCt method or by generating a standard curve.
-
Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ or IC₅₀ value.
-
Mechanisms of Action of Antiviral Pyrimidine Derivatives
Pyrimidine derivatives exert their antiviral effects through various mechanisms, primarily by targeting key viral or host cell components involved in the viral life cycle.
Inhibition of Viral Polymerases
A common mechanism of action for pyrimidine derivatives is the inhibition of viral polymerases, which are essential for the replication of the viral genome.
-
Influenza Virus RNA-Dependent RNA Polymerase (RdRp): The influenza virus RdRp is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits.[4] Some pyrimidine derivatives have been shown to inhibit the interaction between the PA and PB1 subunits, which is crucial for the assembly and function of the polymerase complex.[4] By disrupting this protein-protein interaction, these compounds prevent viral RNA synthesis.
-
HIV Reverse Transcriptase (RT): Pyrimidine nucleoside analogues are a major class of drugs used to treat HIV infection. These compounds act as chain terminators during reverse transcription. After being phosphorylated by host cell kinases, they are incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, they prevent the addition of the next nucleotide, thus halting DNA synthesis. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), which can also have a pyrimidine scaffold, bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.
Targeting Host Cell Pathways: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
An emerging and promising broad-spectrum antiviral strategy involves targeting host cell enzymes that are essential for viral replication. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] Many viruses, due to their high replication rate, are heavily dependent on the host cell's pyrimidine pool.[11]
Inhibitors of DHODH, including some pyrimidine derivatives, deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary building blocks for genome synthesis.[10][11] Interestingly, the inhibition of DHODH has a dual antiviral effect. Besides limiting viral replication, it has been shown to induce an innate immune response by upregulating the expression of interferon-stimulated genes (ISGs) through a mechanism involving the transcription factor IRF1.[12] This creates a cellular environment that is non-permissive for viral replication.[12]
Conclusion
Pyrimidine derivatives continue to be a rich source of antiviral agents with diverse mechanisms of action. The ability to target both viral and host factors makes them valuable tools in the fight against a wide range of viral diseases. The protocols and data presented herein provide a framework for the continued research and development of this important class of molecules. As our understanding of virology and host-pathogen interactions deepens, so too will our ability to design and optimize novel pyrimidine-based therapies with improved efficacy and safety profiles.
References
- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of dihydroorotate dehydrogenase cooperate with molnupiravir and N4-hydroxycytidine to suppress SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Dimethylamino)-4,6-pyrimidinediol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)-4,6-pyrimidinediol is a substituted pyrimidine that serves as a valuable and versatile building block in organic synthesis. The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds, including approved pharmaceuticals and novel therapeutic candidates. The presence of a dimethylamino group at the 2-position and hydroxyl groups at the 4- and 6-positions offers multiple reactive sites for chemical modification, making it an attractive starting material for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecules with potential applications in medicinal chemistry.
While extensive experimental data for this compound is not widely available in public literature, the protocols and applications described herein are based on established methodologies for structurally analogous compounds, such as 2-(methylamino)-4,6-pyrimidinediol and other substituted pyrimidines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 5738-14-7[1][2] |
| Molecular Formula | C₆H₉N₃O₂[1][3][4] |
| Molecular Weight | 155.16 g/mol [1][2] |
| Appearance | White to off-white solid (expected) |
| Solubility | Expected to be soluble in DMSO and sparingly soluble in water and ethanol. |
| Alternate Name | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one[1][2] |
Applications in Organic Synthesis
The unique structural features of this compound make it a key intermediate for the synthesis of a variety of heterocyclic compounds. Its primary applications lie in the development of libraries of compounds for drug discovery, particularly in the areas of kinase inhibitors, antiviral agents, and anti-inflammatory molecules.
Synthesis of Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The hydroxyl groups at the 4- and 6-positions of this compound can be readily converted to leaving groups, such as chlorides, allowing for subsequent nucleophilic substitution reactions with various amines. This approach enables the synthesis of diverse libraries of potential kinase inhibitors for screening.
Development of Antiviral Compounds
Pyrimidine derivatives are fundamental in the design of antiviral therapeutics due to their structural resemblance to nucleobases, which allows them to interfere with viral replication. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.
Preparation of Anti-inflammatory Agents
Certain pyrimidine derivatives have been shown to modulate inflammatory pathways. The core structure of this compound can be elaborated to produce compounds that may inhibit the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed, proposed protocols for the synthesis and further functionalization of this compound. These protocols are adapted from established procedures for similar compounds.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a cyclocondensation reaction between N,N-dimethylguanidine and a malonic ester derivative.
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a fresh solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride and stir until completely dissolved.
-
Add diethyl malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Protocol 2: Chlorination of this compound
This protocol details the conversion of the hydroxyl groups to chloro groups, a key step for further diversification.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline or triethylamine
-
Inert solvent (e.g., toluene, acetonitrile)
Procedure:
-
In a fume hood, suspend this compound in an inert solvent.
-
Slowly add an excess of phosphorus oxychloride to the suspension.
-
Carefully add N,N-dimethylaniline or triethylamine to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(dimethylamino)-4,6-dichloropyrimidine.
Protocol 3: Sequential Nucleophilic Aromatic Substitution (SNA_r)
This protocol describes the synthesis of a disubstituted pyrimidine derivative from the dichlorinated intermediate, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
2-(Dimethylamino)-4,6-dichloropyrimidine
-
Amine 1 (e.g., a substituted aniline)
-
Amine 2 (e.g., a cyclic amine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
Dissolve 2-(dimethylamino)-4,6-dichloropyrimidine in the chosen solvent.
-
Add one equivalent of Amine 1 and a slight excess of DIPEA.
-
Stir the reaction at room temperature or with gentle heating until the mono-substitution is complete (monitored by TLC or LC-MS).
-
Add one equivalent of Amine 2 and continue stirring until the di-substitution is complete.
-
Work up the reaction by pouring it into water and extracting the product with an appropriate organic solvent.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected quantitative data for the synthesis of this compound and its chlorinated derivative. The yields are estimates based on analogous reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Reaction | Estimated Yield (%) |
| This compound | C₆H₉N₃O₂ | 155.16 | Cyclocondensation | 80-95 |
| 2-(Dimethylamino)-4,6-dichloropyrimidine | C₆H₇Cl₂N₃ | 192.05 | Chlorination | 70-90 |
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships described in this document.
Caption: Synthetic pathway for this compound.
Caption: Key functionalization steps for library synthesis.
Caption: Workflow for kinase inhibitor library development.
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.ndl.go.jp [dl.ndl.go.jp]
- 4. benchchem.com [benchchem.com]
Screening 2-(Dimethylamino)-4,6-pyrimidinediol for Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial biological screening of 2-(Dimethylamino)-4,6-pyrimidinediol. While extensive biological data for this specific compound is not widely available in public literature, its structural resemblance to other biologically active pyrimidine derivatives suggests its potential as a valuable scaffold in drug discovery. The pyrimidine core is a common feature in molecules with diverse pharmacological effects, including kinase inhibition, anti-inflammatory, and antiviral activities.[1][2] This guide outlines detailed protocols for preliminary in vitro assays to explore these potential activities and presents a framework for data analysis and interpretation. The provided experimental designs and hypothetical data are intended to serve as a foundational resource for initiating research into the therapeutic potential of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 5738-14-7[3][4][5][6][7] |
| Molecular Formula | C₆H₉N₃O₂[3] |
| Molecular Weight | 155.16 g/mol [3] |
| Appearance | White to off-white solid[8] |
| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol[8] |
Potential Biological Activities and Screening Strategy
Based on the activities of structurally related pyrimidine compounds, this compound could potentially interact with various cellular signaling pathways.[1] A tiered screening approach is recommended to efficiently assess its biological profile.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[9] Therefore, an initial broad-panel kinase screen is a logical first step.
The following table presents hypothetical IC₅₀ values against a selection of kinases, illustrating the expected format for data presentation.
| Kinase Target | Hypothetical IC₅₀ (µM) of this compound |
| p38α MAPK | To be determined |
| Lck | To be determined |
| PI3K | To be determined |
| mTOR | To be determined |
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human p38α MAPK
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Anti-inflammatory Activity
Some pyrimidine derivatives can modulate inflammatory pathways.[1] A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Cell Line | Stimulant | Endpoint | Hypothetical IC₅₀ (µM) |
| RAW 264.7 | LPS | NO Production | To be determined |
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[10]
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.[10] Include unstimulated and vehicle-treated controls.
-
Incubate for 24 hours.
-
Collect the cell supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[11]
-
Incubate at room temperature for 15 minutes.[11]
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.[11]
-
Calculate the IC₅₀ value.
Antiviral Activity
The pyrimidine scaffold is present in many antiviral drugs.[8][10] Screening this compound against a panel of viruses is a worthwhile endeavor.
| Virus | Cell Line | Assay Type | Hypothetical EC₅₀ (µM) | Hypothetical CC₅₀ (µM) | Hypothetical SI (CC₅₀/EC₅₀) |
| Influenza A | MDCK | Plaque Reduction | To be determined | To be determined | To be determined |
| Herpes Simplex Virus-1 | Vero | CPE Inhibition | To be determined | To be determined | To be determined |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index.[8]
Materials:
-
Host cells (e.g., MDCK for Influenza A)
-
Virus stock
-
Infection medium (serum-free)
-
Overlay medium (containing low-melting-point agarose or methylcellulose)
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.[8]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
-
During incubation, prepare serial dilutions of the compound in the overlay medium.[8]
-
Remove the virus inoculum and wash the cells.
-
Add the compound-containing overlay medium to the respective wells.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
It is crucial to assess the cytotoxicity of the compound to distinguish between antiviral effects and general toxicity.
Materials:
-
Host cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate.[8]
-
Add serial dilutions of the compound to the wells.[8]
-
Incubate for the same duration as the antiviral assay.[8]
-
Add MTT solution to each well and incubate for 4 hours.[8]
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm.[8]
-
Calculate the percentage of cell viability and determine the CC₅₀ value.[8]
Hypothetical Signaling Pathway Involvement
Based on the activities of related pyrimidine compounds, this compound could potentially act as a kinase inhibitor. A hypothetical signaling pathway illustrating this possible mechanism of action is presented below. It is important to note that this is a generalized representation and requires experimental validation.[1]
Conclusion
This compound belongs to a chemical class with demonstrated potential in drug discovery. The protocols and application notes provided here offer a comprehensive framework for its systematic evaluation as a potential therapeutic agent. While the illustrative data and pathways suggest potential activities, rigorous experimental validation is essential. The provided methodologies for kinase inhibition, anti-inflammatory, and antiviral efficacy testing will enable researchers to generate robust data to determine the therapeutic potential of this and other novel pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR and Mass Spectrometry of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of pyrimidine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are provided, along with key data for the characterization of this important class of molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives, providing detailed information about the chemical environment of individual atoms.
Application Note: Structural Characterization by ¹H and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the identity and purity of synthesized pyrimidine derivatives. The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the nature and position of substituents.
The nitrogen atoms in the pyrimidine ring are electronegative, leading to a deshielding effect that causes the ring protons to resonate at a higher frequency (higher ppm value) compared to benzene protons.[1] The presence of electron-donating groups (EDGs) such as -NH₂ or -OH generally causes an upfield shift (lower ppm) of the signals of ortho and para protons, while electron-withdrawing groups (EWGs) like -NO₂ result in a downfield shift (higher ppm).[2]
In some cases, especially with amino- or hydroxy-substituted pyrimidines, broad signals or a larger than expected number of signals may be observed. This can be due to tautomerism, where the molecule exists as a mixture of isomers in solution, or chemical exchange phenomena.[1][2]
Protocol: ¹H and ¹³C NMR Analysis of Pyrimidine Derivatives
1. Sample Preparation:
-
Quantity: For ¹H NMR, dissolve 5-25 mg of the pyrimidine derivative. For ¹³C NMR, a higher concentration is recommended, ideally 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent: Use approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[1]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is recommended. Higher field strengths can improve signal dispersion, which is particularly useful for complex spectra.[2]
-
¹H NMR Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
D₂O Exchange: To identify exchangeable protons (e.g., -OH, -NH₂), acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will either disappear or significantly decrease in intensity.[2]
Quantitative Data: NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for protons and carbons in pyrimidine derivatives. Note that these values can vary depending on the specific substituents and the solvent used.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for the Pyrimidine Ring.
| Proton | Unsubstituted Pyrimidine[4] | Effect of Electron-Donating Groups (EDGs)[2] | Effect of Electron-Withdrawing Groups (EWGs)[2] |
| H-2 | ~9.27 | Upfield Shift | Downfield Shift |
| H-4/H-6 | ~8.78 | Upfield Shift | Downfield Shift |
| H-5 | ~7.36 | Upfield Shift | Downfield Shift |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for the Pyrimidine Ring.
| Carbon | Unsubstituted Pyrimidine[2] | Effect of Electron-Donating Groups (EDGs)[2] | Effect of Electron-Withdrawing Groups (EWGs)[2] |
| C-2 | ~157.4 | Upfield Shift | Downfield Shift |
| C-4/C-6 | ~156.9 | Upfield Shift | Downfield Shift |
| C-5 | ~121.7 | Upfield Shift | Downfield Shift |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of pyrimidine derivatives through fragmentation analysis.
Application Note: Molecular Weight Determination and Fragmentation Analysis
Electrospray ionization (ESI) and electron impact (EI) are common ionization techniques used for the analysis of pyrimidine derivatives. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing accurate molecular weight information.[5] EI is a higher-energy technique that causes extensive fragmentation, offering valuable structural information based on the fragmentation patterns.[6]
The fragmentation of the pyrimidine ring and the cleavage of bonds to its substituents generate a characteristic set of fragment ions. The relative abundance of these fragments can help to determine the substitution pattern on the pyrimidine core.
Protocol: LC-MS/MS Analysis of Pyrimidine Derivatives
This protocol is a general guideline for the analysis of pyrimidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the pyrimidine derivative in a suitable solvent such as methanol or acetonitrile.[7]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[8]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
2. LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]
-
Mobile Phase:
-
Gradient: A typical gradient would be a linear increase from 5% to 95% B over 10 minutes.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for many pyrimidine derivatives.[7]
-
MS Parameters (Typical for ESI):
Quantitative Data: Mass Spectrometry Fragmentation
The following table provides examples of common fragment ions observed in the mass spectra of substituted pyrimidine derivatives.
Table 3: Common Mass Spectral Fragments of Substituted Pyrimidines.
| m/z Value | Proposed Fragment/Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M-27]⁺ | Loss of HCN |
| [M-42]⁺ | Loss of CH₂=C=O (ketene) |
| [M-R]⁺ | Loss of a substituent radical |
| 94 | 4-methyl-pyrimidine cation radical[6] |
| 77 | Phenyl cation (from phenyl-substituted pyrimidines)[11] |
| 54 | Diazetidine cation radical[6] |
Note: The specific fragmentation pattern is highly dependent on the structure of the pyrimidine derivative.
Section 3: Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key biological pathway involving pyrimidines and a general experimental workflow for their analysis.
Caption: De novo pyrimidine biosynthesis pathway.[7][12][13]
Caption: General workflow for NMR and MS analysis.
References
- 1. tecan.com [tecan.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. article.sapub.org [article.sapub.org]
- 7. davuniversity.org [davuniversity.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is the cyclocondensation reaction of a guanidine derivative with a 1,3-dicarbonyl compound.[1] Specifically, it involves the reaction of N,N-dimethylguanidine with diethyl malonate in the presence of a strong base, such as sodium ethoxide in ethanol.[2][3]
Q2: My reaction yield is consistently low. What are the critical factors to investigate?
A2: Low yields can arise from several factors:
-
Moisture: The reaction is sensitive to moisture, which can consume the strong base and hydrolyze the diethyl malonate. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Base Quality and Stoichiometry: The sodium ethoxide should be freshly prepared or of high quality. An insufficient amount of base will lead to incomplete deprotonation of diethyl malonate, hindering the reaction. Typically, slightly more than two equivalents of base are used.[4]
-
Reaction Temperature and Time: The reaction generally requires heating to reflux in ethanol (around 78-80°C) for several hours (typically 4-6 hours).[3][5] Inadequate heating or insufficient reaction time can lead to incomplete conversion.
-
Purity of Starting Materials: Impurities in N,N-dimethylguanidine or diethyl malonate can lead to side reactions and lower the yield.
Q3: What are the likely impurities in the synthesis and how can they be removed?
A3: Potential impurities include:
-
Unreacted Starting Materials: N,N-dimethylguanidine salts and diethyl malonate may remain.
-
Side-Products from Self-Condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation.
-
Hydrolysis Products: If water is present, hydrolysis of diethyl malonate can occur.
Purification is typically achieved through recrystallization.[4] After initial isolation by precipitation upon acidification, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to remove these impurities.[4][6] Washing the crude precipitate with cold water can help remove unreacted guanidine salts.[5]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
The reaction to prepare sodium ethoxide from sodium metal and ethanol is highly exothermic and produces flammable hydrogen gas. This step must be performed in a well-ventilated fume hood, and the sodium metal should be added in small portions to control the reaction rate.[5]
-
Strong bases like sodium ethoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The use of flammable solvents like ethanol requires working away from ignition sources.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure at least two equivalents of base are used. |
| Presence of moisture. | Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reaction temperature. | Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ~78-80°C for ethanol). | |
| Insufficient reaction time. | Monitor the reaction by TLC and continue refluxing until the starting materials are consumed. | |
| Formation of a Tarry or Oily Product | Side reactions due to high temperatures or prolonged reaction times. | Optimize the reaction time by monitoring with TLC. Avoid excessive heating. |
| Impure starting materials. | Ensure the purity of N,N-dimethylguanidine and diethyl malonate before use. | |
| Difficulty in Product Precipitation | Incorrect pH during workup. | Carefully adjust the pH to approximately 5-6 with dropwise addition of acid to ensure complete precipitation of the product.[5] |
| Product is soluble in the workup solvent. | Use a minimal amount of cold water to dissolve the reaction residue before acidification. | |
| Product is Difficult to Purify | Co-precipitation of impurities. | Wash the crude product thoroughly with cold water and a small amount of cold ethanol.[5] |
| Ineffective recrystallization solvent. | Experiment with different solvent systems for recrystallization, such as varying ratios of ethanol and water.[6] |
Data Presentation
Table 1: Reported Yields for the Synthesis of Analogous 2-Amino-4,6-dihydroxypyrimidines
The following table presents the yields obtained for the synthesis of various 5-substituted 2-amino-4,6-dihydroxypyrimidines, which are structurally similar to this compound. These reactions were performed using guanidine and the corresponding monosubstituted malonic acid diesters in the presence of sodium ethoxide.[7][8]
| 5-Substituent | Yield (%) |
| Methyl | 91 |
| Propyl | 94 |
| Isopropyl | 93 |
| sec-Butyl | 93 |
| Butyl | 97 |
| Allyl | 95 |
Note: This data is for analogous compounds and the yield for this compound may vary.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-(Methylamino)-4,6-pyrimidinediol.[5]
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.[5]
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add the appropriate molar equivalent of N,N-dimethylguanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.[3][5]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.[5]
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.[5]
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during pyrimidine synthesis reactions, with a focus on the Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields. It is recommended to screen different catalysts and optimize the concentration for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent degradation of the product.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
Q2: My reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it and how can I avoid it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
Here are some troubleshooting steps to minimize DHP formation:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[1]
Q3: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?
A3: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.
-
Suboptimal Reaction Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using TLC.
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.
Q4: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A4: N-acylureas can form as byproducts and complicate purification. These arise from a competing reaction between the β-ketoester and urea.
-
Confirmation: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention: Carefully controlling the reaction stoichiometry and catalyst can help suppress their formation.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.
Data Presentation: Biginelli Reaction Optimization
The following tables summarize the effect of various catalysts and reaction conditions on the yield of the Biginelli reaction.
Table 1: Effect of Lewis Acid Catalysts on the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃·6H₂O | Ethanol | Reflux | 4 | 92 |
| ZnCl₂ | Ethanol | Reflux | 6 | 85 |
| InCl₃ | THF | 65 | 10 | 90 |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 96 |
| Bi(OTf)₃ | Acetonitrile | Reflux | 1.5 | 94 |
| Cu(OTf)₂ | Neat | 100 | 1 | 95 |
Table 2: Effect of Reaction Temperature on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | 25 | 18 | 20 |
| HCl | Ethanol | 78 (Reflux) | 18 | 55 |
| Yb(OTf)₃ | Neat | 60 | 1 | 82 |
| Yb(OTf)₃ | Neat | 100 | 0.5 | 96 |
Mandatory Visualization: Biginelli Reaction Troubleshooting
References
2-(Dimethylamino)-4,6-pyrimidinediol stability and degradation pathways
Welcome to the technical support center for 2-(Dimethylamino)-4,6-pyrimidinediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Please note that detailed experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided herein is based on the fundamental chemical properties of the molecule, data from structurally related compounds, and established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
Q2: How should I prepare and store solutions of this compound?
A2: Due to the potential for hydrolysis and oxidation in aqueous solutions, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, use a suitable organic solvent such as DMSO and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous buffers, ensure the pH is near neutral and consider degassing the solvent to remove dissolved oxygen.
Q3: Is this compound sensitive to light?
A3: Pyrimidine derivatives can be susceptible to photolytic decomposition upon exposure to UV light.[3] It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected stability of this compound in acidic and basic conditions?
A4: The stability of pyrimidine-based compounds can be pH-dependent.[3] Acidic conditions may lead to the hydrolysis of the exocyclic amino group.[4] Strong basic conditions might also promote degradation. It is best to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | This may indicate oxidative degradation of the pyrimidine ring, a common pathway for hydroxypyrimidines.[5][6] | Prepare fresh solutions before use. If using aqueous buffers, degas the solvent. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate forms in an aqueous solution. | The compound may have limited aqueous solubility, which can be affected by pH and temperature. Degradation products may also be less soluble. | Confirm the solubility of the compound in your specific buffer system. Try gentle warming or sonication to redissolve the compound. If precipitation persists, consider preparing a more concentrated stock in an organic solvent (e.g., DMSO) and diluting it into your aqueous buffer just before use. |
| Inconsistent results in biological assays. | This could be due to the degradation of the compound in the assay medium over the course of the experiment. | Perform a time-course stability study of the compound in your assay medium to determine its half-life under your experimental conditions. Consider adding the compound to the assay at the last possible moment. |
| Loss of compound potency upon storage. | This is likely due to chemical degradation. | Always store the solid compound and stock solutions under the recommended conditions (cool, dry, protected from light). Prepare fresh working solutions for each experiment. Re-evaluate the purity of your stock solution if it has been stored for an extended period. |
Predicted Stability Profile
The following table summarizes the predicted stability of this compound under various stress conditions. This information is hypothetical and based on the chemical properties of related compounds. For definitive stability data, a formal forced degradation study is recommended.
| Condition | Stress Level | Predicted Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl at 60°C | Likely to degrade | Hydrolysis of the dimethylamino group to a hydroxyl group. |
| Basic | 0.1 M NaOH at 60°C | Potentially unstable | Ring opening or other rearrangements. |
| Oxidative | 3% H₂O₂ at room temp | Likely to degrade | Oxidation of the pyrimidine ring to form hydantoin or other oxidized species.[5][6] |
| Thermal | 80°C (solid state) | Likely stable | Monitor for discoloration. |
| Photolytic | UV light (254 nm) | Potentially unstable | Photodegradation of the pyrimidine ring.[3][7] |
Hypothesized Degradation Pathways
Based on the structure of this compound, three primary degradation pathways can be hypothesized: hydrolysis, oxidation, and photolysis.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.[8][9]
1. Materials and Reagents:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final HCl concentration of 0.1 M. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep the solution at room temperature or gently heat (e.g., 40°C) for specified time points. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and protected from light for specified time points. Withdraw samples and dilute for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60°C) in an oven, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C). At various time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a known intensity of UV light. Keep a control sample wrapped in aluminum foil in the same chamber. Withdraw samples at various time points and analyze.
4. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Monitor the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
troubleshooting solubility issues of 2-(Dimethylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(Dimethylamino)-4,6-pyrimidinediol (CAS: 5738-14-7).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Which organic solvents are recommended for creating a stock solution?
A2: For pyrimidine derivatives, polar aprotic solvents are often a good starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to dissolve this class of compounds for creating concentrated stock solutions.[3][4] Methanol may also be a viable option.[3][4][5] The general order of solubility for some pyrimidine derivatives has been observed as DMF > methanol.[3][4]
Q3: How can I improve the aqueous solubility of this compound for biological assays?
A3: To improve aqueous solubility for biological assays, several strategies can be employed:
-
pH Adjustment: Since the molecule contains basic nitrogen atoms, adjusting the pH of the aqueous buffer to be more acidic can increase its solubility.
-
Use of Co-solvents: A common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid affecting the biological system.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to minimize cytotoxicity and other off-target effects. A final concentration of less than 1%, and ideally below 0.5%, is recommended for most cell lines.
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as kinetic solubility. See the troubleshooting guide below for a step-by-step approach to address this problem. The issue often arises when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.
Troubleshooting Guide for Solubility Issues
Issue: Compound is difficult to dissolve in the initial solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent may not be appropriate for the compound's polarity. |
| Troubleshooting Steps: 1. Attempt to dissolve a small amount of the compound in alternative polar aprotic solvents such as DMSO or DMF.[3][4]2. Try polar protic solvents like methanol or ethanol.[5]3. Gentle heating or sonication can aid dissolution, but be cautious of potential compound degradation. | |
| Insufficient Solvent Volume | The amount of solvent may be too low for the quantity of compound. |
| Troubleshooting Steps: 1. Increase the volume of the solvent incrementally until the compound dissolves.2. If a specific concentration is required and the compound will not dissolve, it may not be achievable in that particular solvent. | |
| Compound Quality/Purity | Impurities or a different salt form can affect solubility. |
| Troubleshooting Steps: 1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR).2. Confirm the specific form of the compound (e.g., free base, salt). |
Issue: Compound precipitates out of solution upon dilution into aqueous buffer.
This workflow outlines the steps to diagnose and resolve precipitation issues when preparing aqueous solutions from a DMSO stock.
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Data on Factors Influencing Solubility
As specific quantitative data for this compound is unavailable, this table summarizes general approaches and the expected qualitative impact on the solubility of pyrimidine derivatives.
| Factor | Approach | Expected Outcome on Solubility | Notes |
| Solvent Choice | Use of polar aprotic solvents (e.g., DMSO, DMF) | High | Ideal for creating concentrated stock solutions. |
| Use of polar protic solvents (e.g., Methanol, Ethanol) | Moderate to High | Solubility can vary significantly among different pyrimidine derivatives.[5] | |
| pH (Aqueous) | Decrease pH (acidic conditions) | Increase | The dimethylamino group and pyrimidine nitrogens can be protonated, forming more soluble salts. |
| Increase pH (basic conditions) | Decrease | The diol groups can be deprotonated, potentially decreasing solubility depending on the pKa. | |
| Temperature | Increase Temperature | Increase | Dissolution is often an endothermic process for pyrimidine derivatives.[3] Use caution to avoid compound degradation. |
| Co-solvents | Addition of a small percentage of DMSO to aqueous buffer | Increase | Helps to keep the compound in solution, but the final concentration must be controlled. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
Caption: Workflow for the shake-flask method to determine thermodynamic solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is added so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, let the vial stand to allow undissolved solids to sediment. To separate the saturated solution from the excess solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Carefully take an aliquot of the clear supernatant. Prepare a series of dilutions and analyze the concentration of the dissolved compound using a suitable and validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution for in-vitro experiments.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Intermediate Dilution Plate: Create an intermediate dilution plate. For example, to achieve a final top concentration of 100 µM with 0.5% DMSO, dilute the 10 mM stock 1:20 into the cell culture medium (e.g., 5 µL of stock into 95 µL of medium). This creates a 500 µM intermediate solution with 5% DMSO. Mix thoroughly by pipetting.
-
Serial Dilutions: Using the 500 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant at 5% across this dilution plate.
-
Final Dilution into Assay Plate: Add a portion of the serially diluted solutions to the wells of the final assay plate containing cells and medium. For example, adding 20 µL from the intermediate plate to 180 µL of medium in the assay plate will result in a final 1:10 dilution, achieving the desired final compound concentrations (e.g., 50 µM, 25 µM, etc.) with a final DMSO concentration of 0.5%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps using 100% DMSO instead of the compound stock solution. This is crucial to distinguish the effects of the compound from the effects of the solvent.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of pyrimidine derivatives?
A1: Common issues include low product yields, formation of significant side products, and incomplete consumption of starting materials. These challenges can often be traced back to suboptimal reaction conditions, such as the choice of catalyst, solvent, reaction temperature, and time.[1] The purity of reactants and stoichiometry also play a crucial role.
Q2: How can I minimize the formation of side products in my Biginelli reaction?
A2: A common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is favored at higher temperatures. To minimize this, consider running the reaction at a lower temperature. The choice of catalyst can also influence selectivity, and in some cases, adding the urea component last can help reduce its decomposition into ammonia, which can participate in the competing Hantzsch pathway.[1]
Q3: My Suzuki coupling reaction is not going to completion. What are the likely causes?
A3: Incomplete Suzuki coupling reactions can be due to several factors. Ensure your palladium catalyst is active, as it can deactivate over time. The choice of base and solvent system is critical; for instance, potassium carbonate in a dioxane/water mixture is commonly effective.[2][3] Also, verify the quality of your boronic acid, as it can degrade upon storage. Monitoring the reaction by TLC or LC-MS can help determine if the reaction has stalled.
Q4: What are the advantages of using microwave-assisted synthesis for pyrimidine derivatives?
A4: Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours), improved reaction yields, and enhanced reproducibility.[2] This technique is particularly effective for reactions like the Suzuki-Miyaura cross-coupling.[2][4]
Troubleshooting Guides
Problem 1: Low Yield in Biginelli Reaction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Catalyst | Screen different Brønsted or Lewis acid catalysts. Ensure appropriate catalyst loading.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. While some reactions work at room temperature, others may require heating. Monitor for side product formation at higher temperatures.[1] |
| Incorrect Solvent | Test a range of solvents. Polar solvents like ethanol or acetonitrile can be effective, but solvent-free conditions have also shown to improve yields for certain substrates.[5] |
| Impure Reactants | Ensure the aldehyde, β-dicarbonyl compound, and urea/thiourea are of high purity. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
Problem 2: Significant Side Product Formation in Suzuki Coupling
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Palladium Catalyst | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The choice of ligand can significantly impact selectivity.[2] |
| Inappropriate Base | The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can depend on the specific substrates.[3] |
| Non-optimal Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio of the solvents can affect the reaction outcome.[2] |
| Reaction Temperature Too High | High temperatures can sometimes lead to decomposition or side reactions. Optimize the temperature to favor the desired product. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Biginelli Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | HCl (20) | Water | 90 | 0.5 | 92 | [6] |
| 2 | WSi/A15 (0.05 g/mmol ) | Neat | 92 | 1 | 95 | [7] |
| 3 | MFI27_6 (0.25 g) | Solvent-free (ball mill) | N/A | 0.33 | 91 | [8] |
| 4 | CMPI (1.0 equiv) | Acetonitrile | 85 | 1 | 90 | [9] |
| 5 | DCPD (7) | Ethanol | Reflux | 0.58 | 94 | [5] |
Table 2: Optimization of Microwave-Assisted Suzuki Coupling
Reaction: 2,4-dichloropyrimidine with phenylboronic acid
| Parameter | Variation | Yield (%) | Reference |
| Catalyst (5 mol%) | Pd(PPh₃)₄ | 65 | [2] |
| Pd(dppf)Cl₂ | 58 | [2] | |
| Pd(OAc)₂ | 35 | [2] | |
| Solvent | 1,4-Dioxane/H₂O (2:1) | 65 | [2] |
| Toluene/H₂O (2:1) | 55 | [2] | |
| DMF/H₂O (2:1) | 48 | [2] | |
| Base | K₂CO₃ | 65 | [2] |
| Na₂CO₃ | 52 | [2] | |
| Cs₂CO₃ | 60 | [2] |
Experimental Protocols
Key Experiment 1: General Protocol for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., HCl, 0.2 mL) in a solvent like ethanol (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[10] The reaction mixture is heated to reflux for a specified time (typically 1-3 hours) and monitored by TLC.[10] After completion, the flask is cooled to 0°C to allow the product to precipitate. The solid product is then collected by vacuum filtration and can be further purified by recrystallization.[10]
Key Experiment 2: General Protocol for Microwave-Assisted Suzuki Coupling
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), a base (e.g., K₂CO₃, 1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%) are combined.[2] A degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v, 6 mL), is added, and the vial is sealed.[2] The reaction mixture is then irradiated in a microwave reactor at a set temperature (e.g., 100°C) for a short duration (e.g., 15 minutes) with stirring.[2] After cooling, the mixture is transferred to a separatory funnel and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. redalyc.org [redalyc.org]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. theochem.mercer.edu [theochem.mercer.edu]
avoiding byproduct formation in pyrimidinedione synthesis
Welcome to the Technical Support Center for pyrimidinedione synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Biginelli synthesis of dihydropyrimidinones?
A1: The most frequently encountered byproducts in the Biginelli reaction include Hantzsch-type 1,4-dihydropyridines (DHPs), Knoevenagel condensation products, and uncyclized open-chain ureides.[1][2] Hantzsch DHPs are often fluorescent and arise from a competing reaction pathway, particularly at higher temperatures.[3][4] The Knoevenagel adduct is formed from the condensation of the aldehyde and the β-ketoester, while uncyclized intermediates result from incomplete reaction.[2]
Q2: How can I minimize the formation of the fluorescent Hantzsch dihydropyridine byproduct?
A2: Temperature control is a critical factor in suppressing the formation of Hantzsch DHP byproducts.[3] Running the reaction at a lower temperature generally favors the desired Biginelli pathway. The choice of catalyst can also influence selectivity, with some Lewis acids showing a preference for the formation of the dihydropyrimidinone.[3] Additionally, the order of reagent addition can play a role; in some cases, adding the urea component last can help minimize its decomposition into ammonia, which is a key component in the Hantzsch reaction.[3]
Q3: My Pinner synthesis is yielding a complex mixture of products. What are the likely side reactions?
A3: Common side reactions in the Pinner synthesis for pyrimidines include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[3] The purity of the amidine salt is crucial, as amidines can be hygroscopic and prone to hydrolysis.[3]
Q4: What are the critical parameters to control in a Pinner synthesis to avoid byproduct formation?
A4: To minimize side reactions in the Pinner synthesis, it is essential to maintain strictly anhydrous conditions to prevent hydrolysis of intermediates.[3] Temperature control is also important, as Pinner salts can be thermally unstable.[2] The choice and stoichiometry of the base used are critical for promoting the desired cyclization while minimizing side reactions.[4]
Q5: I am observing a significant amount of unreacted starting materials. What could be the issue?
A5: Low conversion can be due to several factors, including an inactive or insufficient amount of catalyst, suboptimal reaction temperature, or impurities in the starting materials.[3][5] Ensure your catalyst is active, consider increasing the reaction temperature moderately, and verify the purity of your aldehyde, β-ketoester, and urea/amidine.[3][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dihydropyrimidinone in Biginelli Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield with significant starting material remaining | Inefficient catalysis | - Increase catalyst loading.- Switch to a more effective Lewis or Brønsted acid catalyst.[5] |
| Suboptimal temperature | - Gradually increase the reaction temperature while monitoring for byproduct formation.[5] | |
| Impure reagents | - Ensure high purity of aldehyde, β-ketoester, and urea.[5] | |
| Low yield with a major byproduct | Competing Knoevenagel condensation | - Use a milder catalyst.- Alter the stoichiometry by using a slight excess of urea (1.2-1.5 equivalents).[2] |
| Formation of Hantzsch dihydropyridine | - Lower the reaction temperature.- Select a catalyst that favors the Biginelli pathway.[3] |
Issue 2: Formation of an Uncyclized Intermediate in Biginelli Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of an open-chain ureide confirmed by NMR/MS | Insufficient activation for cyclization | - Increase the concentration or strength of the acid catalyst.[2]- Increase the reaction temperature to facilitate ring closure.[2] |
| Steric hindrance | - Consider using a more reactive 1,3-dicarbonyl equivalent if substrates are sterically hindered.[3] |
Issue 3: Byproduct Formation in Pinner Pyrimidine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products | Hydrolysis of amidine | - Ensure strictly anhydrous reaction conditions.[3] |
| Self-condensation of dicarbonyl compound | - Optimize the base concentration and reaction temperature.[3] | |
| Incomplete cyclization | - Increase reaction time or temperature.- Use a stronger acid or base catalyst to drive the cyclization.[3] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinone (Biginelli Reaction)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 45 min | 39 | [6] |
| Dicalcium Phosphate (7 mol%) | Ethanol | Reflux | 35 min | 92 | [6] |
| InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 45 (DHPM) | [7] |
| WSi/A-15 (40% w/w) | Solvent-free | 92 | 4.5 | 82 | [8] |
| [BCMIM][Cl] (5 mol%) | - | 80 | 16 min | 96 | [2] |
Table 2: Effect of Temperature on Biginelli Reaction Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Cu(INA)₂(H₂O)₄] (10 mol%) | 100 | - | 90 | [1] |
| [Cu(INA)₂(H₂O)₄] (10 mol%) | 80 | - | 90 | [1] |
| [Cu(INA)₂(H₂O)₄] (10 mol%) | 50 | - | 25 | [1] |
| Zeolite-supported heteropolyacid | 60 | 1 | ~60 | [9] |
| Zeolite-supported heteropolyacid | 100 | 1 | >90 | [9] |
Table 3: Effect of Solvent on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| DCPD (7 mol%) | Ethanol | Reflux | 35 min | 92 | [6] |
| DCPD (7 mol%) | Methanol | Reflux | 35 min | 75 | [6] |
| DCPD (7 mol%) | CH₃CN | Reflux | 35 min | 45 | [6] |
| DCPD (7 mol%) | THF | Reflux | 35 min | 60 | [6] |
| DCPD (7 mol%) | Solvent-free | Reflux | 35 min | 68 | [6] |
Experimental Protocols
General Protocol for Biginelli Reaction to Minimize Byproducts
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Dicalcium Phosphate, 7 mol%)[6]
-
Ethanol (10 mL)[6]
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.[6]
-
Add ethanol and stir the mixture at reflux.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), cool the reaction mixture to room temperature.[6]
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.[5]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]
General Protocol for Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.[3]
-
In a round-bottom flask, dissolve the amidine hydrochloride and the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Slowly add the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.[3]
Mandatory Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Knoevenagel condensation as a side reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-(Dimethylamino)-4,6-pyrimidinediol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Dimethylamino)-4,6-pyrimidinediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is the cyclocondensation reaction between a substituted guanidine, specifically N,N-dimethylguanidine, and a malonic ester derivative, such as diethyl malonate. This reaction is typically carried out in the presence of a strong base like sodium ethoxide in an alcoholic solvent.
Q2: What are the major challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several challenges. These include controlling the exothermic nature of the reaction, managing the handling of moisture-sensitive and flammable reagents like sodium ethoxide on a large scale, preventing byproduct formation, and developing an efficient and scalable purification strategy for a polar, potentially poorly soluble product.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Potential organic impurities include incompletely reacted intermediates and byproducts from side reactions. Inorganic impurities may result from the base used in the reaction and subsequent neutralization steps. Impurity profiling is crucial to identify and control these unwanted substances.[1][2][3][4][5]
Q4: Can this compound exist in different tautomeric forms?
A4: Yes, like other hydroxypyrimidines, this compound can exhibit keto-enol tautomerism. The dihydroxy form can exist in equilibrium with its keto forms. The predominant tautomer can be influenced by factors such as the solvent and pH. It is important to consider the potential for tautomerism when characterizing the final product using analytical techniques like NMR spectroscopy.[6][7][8][9][10]
Troubleshooting Guides
Low Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC. - Temperature: Ensure the reaction is maintained at the optimal reflux temperature. For analogous reactions, temperatures around 65°C have been reported to give high yields.[11] |
| Suboptimal Base Concentration | - Base Quality: Use freshly prepared sodium ethoxide or a high-quality commercial source. Sodium ethoxide is highly moisture-sensitive. - Stoichiometry: Ensure the correct molar ratio of base to reactants is used. An excess of the base is often required to drive the reaction to completion. |
| Poor Quality of Reagents | - Purity: Use high-purity N,N-dimethylguanidine and diethyl malonate. Impurities in the starting materials can inhibit the reaction. - Moisture: Ensure all reagents and solvents are anhydrous, as water will react with the sodium ethoxide. |
| Inefficient Work-up and Isolation | - pH Adjustment: Carefully adjust the pH during the precipitation of the product. The isoelectric point of similar dihydroxypyrimidines is around pH 6, where precipitation is maximized.[11] - Washing: Wash the precipitate with cold solvent to minimize product loss. |
Product Purification Challenges
Problem: Difficulty in purifying this compound to the desired level.
| Challenge | Troubleshooting Steps |
| Recrystallization Issues | - Solvent Selection: Due to the polar nature of the product, finding a suitable single solvent for recrystallization can be challenging. Consider using a binary solvent system. Water is a potential solvent for dissolution at high temperatures, followed by the addition of a miscible organic solvent to induce precipitation upon cooling.[12] - Oiling Out: If the product "oils out" instead of crystallizing, this may be due to the presence of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly. - Poor Crystal Formation: For large-scale recrystallization, controlling the cooling rate and agitation is crucial for obtaining a consistent crystal size and purity.[10] |
| Column Chromatography Inefficiency | - Stationary Phase: For highly polar compounds, standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures). - Tailing: Tailing of peaks is a common issue with polar compounds on silica gel. This can sometimes be mitigated by adding a small amount of a polar modifier like triethylamine or acetic acid to the eluent, depending on the nature of the compound. - Loading: For compounds with poor solubility in the mobile phase, dry loading onto the column is recommended to improve separation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous 2-amino-4,6-dihydroxypyrimidines.
Materials:
-
N,N-Dimethylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride. Stir until it is fully dissolved.
-
Addition of Diethyl Malonate: Add diethyl malonate dropwise to the reaction mixture at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
-
Precipitation: Carefully evaporate the ethanol under reduced pressure. Dissolve the resulting solid in a minimum amount of cold deionized water. While stirring, slowly add hydrochloric acid to adjust the pH to approximately 6. This will cause the desired product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4,6-dihydroxypyrimidine (Analogous Compound)
| Guanidine Salt | Malonic Ester | Base/Solvent | Temperature | Time | Yield (%) | Reference |
| Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide / Methanol | Reflux | 2-3 hours | 85 | --INVALID-LINK--[11] |
| Guanidine Nitrate | Diethyl Malonate | Sodium Methoxide / Ethanol | 65 °C | 6 hours | 96.1 | --INVALID-LINK--[11] |
Note: This data is for the synthesis of the parent compound 2-amino-4,6-dihydroxypyrimidine and serves as a reference for optimizing the synthesis of the 2-(dimethylamino) derivative.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. US4476306A - Method of preparing 2,4-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. CN107868057A - Synthesis method of 4, 6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. purkh.com [purkh.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The influence of ammonia on purine and pyrimidine nucleotide biosynthesis in rat liver and brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying degradation products of 2-(Dimethylamino)-4,6-pyrimidinediol
Technical Support Center: 2-(Dimethylamino)-4,6-pyrimidinediol
Disclaimer: Specific experimental data on the degradation of this compound is not extensively available in public literature. This guide provides a framework based on the chemical properties of the molecule and general principles of forced degradation studies to assist researchers in identifying potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the most probable degradation pathways involve the exocyclic dimethylamino group and the dihydroxypyrimidine ring. Key potential reactions include:
-
Hydrolysis: The C-N bond of the dimethylamino group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to demethylation or complete replacement of the amino group with a hydroxyl group. The pyrimidine ring itself could undergo hydrolytic cleavage under harsh conditions.
-
Oxidation: The electron-rich pyrimidine ring and the tertiary amino group are potential sites for oxidation. This could lead to the formation of N-oxides, ring-opened products, or further oxidized pyrimidine species.
Q2: What are the key reactive sites on the this compound molecule?
A2: The primary reactive sites are:
-
The 2-position dimethylamino group , which can be a target for hydrolysis and oxidation.
-
The pyrimidine ring , particularly the carbon atoms adjacent to the nitrogen atoms, which can be susceptible to nucleophilic attack or oxidative cleavage.
-
The 4,6-diol groups , which exist in tautomeric equilibrium with their keto forms (4,6-dioxo), influencing the aromaticity and reactivity of the ring.
Q3: What analytical techniques are recommended for identifying the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. A reverse-phase C18 column with a gradient elution of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to monitor for changes in UV spectra. For structural elucidation, coupling the HPLC to a mass spectrometer (LC-MS) is critical for obtaining molecular weight information on the degradants. Further analysis by tandem mass spectrometry (MS/MS) can provide fragmentation patterns to help identify the structure. For definitive structural confirmation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2]
Troubleshooting Guide
Q: My stress conditions (e.g., 0.1 M HCl at 60°C for 24h) are not producing any significant degradation. What should I do?
A: If you observe less than 5% degradation, the conditions are too mild. You should systematically increase the stress level.
-
For Hydrolysis: Increase the concentration of the acid/base (e.g., to 1 M), increase the temperature (e.g., to 80°C or reflux), or extend the duration of the study.
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or 30% H₂O₂) or the temperature.
-
For Thermal/Photolytic Stress: Increase the temperature or the intensity/duration of light exposure.
Q: My parent compound has completely degraded. How can I identify the primary degradation products?
A: Complete degradation makes it difficult to distinguish primary degradants from subsequent secondary or tertiary products. The goal of a forced degradation study is typically to achieve 5-20% degradation. You need to reduce the intensity of the stress condition.
-
Take time points at earlier intervals (e.g., 2, 4, 8, 12 hours instead of just 24 hours).
-
Lower the temperature or the concentration of the stress reagent.
-
This will allow you to observe the initial formation of primary degradants before they are converted into other products.
Q: I see several new peaks in my chromatogram. How can I determine their structure?
A: Structural elucidation of unknown peaks is a stepwise process:
-
LC-MS Analysis: Determine the molecular weight of each new peak. The mass difference from the parent compound can suggest the type of reaction (e.g., +16 Da suggests oxidation; -14 Da suggests demethylation).
-
LC-MS/MS Analysis: Fragment the degradation products to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify which part of the molecule has changed.
-
Isolation and NMR: If the structure is still ambiguous, the degradation product needs to be isolated, typically using preparative HPLC. A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on the purified sample can provide definitive structural information.[3]
Experimental Protocols: Forced Degradation Study
The following are generalized protocols that should be adapted based on the observed stability of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep a control sample of the drug in the solvent mixture.
-
Store both solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the acidic aliquots with an equivalent amount of 1 M NaOH before analysis.
-
Analyze by HPLC-PDA/MS.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep a control sample of the drug in the solvent mixture.
-
Store both solutions at 60°C.
-
Withdraw aliquots at time points as above.
-
Neutralize the basic aliquots with an equivalent amount of 1 M HCl before analysis.
-
Analyze by HPLC-PDA/MS.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at appropriate time points.
-
Analyze by HPLC-PDA/MS.
5. Photolytic Degradation:
-
Expose a solution of the drug (approx. 0.1 mg/mL) in a quartz cuvette to a photostability chamber.
-
The light source should comply with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light at the same temperature.
-
Analyze samples at appropriate time intervals.
6. Thermal Degradation:
-
Store the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Store a solution of the drug at 60°C.
-
Keep control samples at the recommended storage temperature.
-
Analyze samples at appropriate time points.
Data Presentation
Quantitative results from the forced degradation studies should be summarized to track the formation of degradation products over time.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Parent Compound (% Area) | Degradant 1 (% Area) | RRT of Degradant 1 | Degradant 2 (% Area) | RRT of Degradant 2 | Total Impurities (%) |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | - | 0.0 | - | 0.0 |
| 8 | 92.5 | 4.8 | 0.75 | 0.5 | 0.88 | 5.3 | |
| 24 | 81.3 | 12.1 | 0.75 | 2.3 | 0.88 | 14.4 | |
| 1 M NaOH, 60°C | 0 | 100.0 | 0.0 | - | 0.0 | - | 0.0 |
| 8 | 95.1 | 1.1 | 0.62 | 1.5 | 0.95 | 2.6 | |
| 24 | 88.4 | 3.5 | 0.62 | 4.1 | 0.95 | 7.6 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | - | 0.0 | - | 0.0 |
| 8 | 90.7 | 7.2 | 1.15 | 0.0 | - | 7.2 | |
| 24 | 79.8 | 15.6 | 1.15 | 0.0 | - | 15.6 |
RRT = Relative Retention Time
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for their identification.
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for the identification of unknown degradation products.
References
how to handle precipitation of 2-(Dimethylamino)-4,6-pyrimidinediol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the precipitation of 2-(Dimethylamino)-4,6-pyrimidinediol in solution.
Troubleshooting Guides
Precipitation of this compound can occur for various reasons, often related to changes in solvent composition, temperature, or pH. Below are structured guides to help you diagnose and resolve these issues.
Issue 1: Precipitate Forms Upon Dilution of a Concentrated Stock Solution (e.g., DMSO stock into aqueous buffer)
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is significantly lower.[1]
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the Stability of Pyrimidine Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pyrimidine compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine compound is degrading in aqueous solution. What are the common chemical degradation pathways I should consider?
A1: Pyrimidine compounds can degrade through several chemical pathways in solution. The most common include:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at acidic or alkaline pH. For instance, 5-fluorouracil (FU) in alkaline solutions undergoes hydration of the C5-C6 double bond, which can be followed by ring cleavage.[1][2][3][4] Cytarabine is also known to degrade in solution.[5][6]
-
Oxidation: The pyrimidine ring and its substituents can be oxidized, especially in the presence of oxygen, metal ions, or oxidizing agents like hydrogen peroxide. This can lead to the formation of various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of pyrimidine compounds. 5-fluorouracil, for example, has been shown to be susceptible to photodegradation under UVB light.[7]
Q2: How do pH and temperature affect the stability of my pyrimidine compound?
A2: Both pH and temperature play a critical role in the stability of pyrimidine compounds. Generally, extreme pH values (highly acidic or alkaline) and elevated temperatures accelerate degradation. For example, the stability of 5-FU decreases drastically in basic and highly acidic aqueous solutions.[2] It is crucial to determine the pH-rate profile for your specific compound to identify the pH of maximum stability.
Q3: What are some initial strategies to improve the stability of a newly synthesized pyrimidine derivative?
A3: To enhance the stability of a novel pyrimidine compound, consider the following strategies:
-
pH Optimization: Identify the optimal pH for your compound's stability by conducting a pH-rate profile study. Formulating your solution at this pH can significantly reduce hydrolytic degradation.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Light Protection: Protect your solutions from light by using amber vials or storing them in the dark to prevent photodegradation.
-
Use of Co-solvents: In some cases, the addition of co-solvents can improve stability, although this needs to be evaluated on a case-by-case basis.
Q4: Can formulation additives help to stabilize my pyrimidine compound?
A4: Yes, various formulation additives can enhance stability:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[8][9][10][11][12]
-
Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.
-
Buffering Agents: Use appropriate buffer systems to maintain the pH of the solution within the optimal stability range.
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with pyrimidine derivatives, which can protect the guest molecule from degradation by shielding it from the aqueous environment.[13]
Troubleshooting Guides
Issue 1: Rapid degradation of the pyrimidine compound is observed during in vitro assays.
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation due to inappropriate pH. | Determine the pH of your assay medium and compare it to the known or determined optimal pH for your compound. Adjust the pH of the medium if possible, or use a more stable analog of the compound. |
| Oxidative degradation from dissolved oxygen or components in the medium. | Degas your assay buffer before use. Consider adding a suitable, non-interfering antioxidant to the medium. |
| Photodegradation from ambient light in the laboratory. | Perform experiments under light-protected conditions (e.g., using amber-colored plates or in a dark room). |
| Enzymatic degradation from cellular components (if applicable). | If using cell lysates or other biological matrices, consider the possibility of enzymatic degradation by enzymes such as dihydropyrimidine dehydrogenase (DPD).[14][15] |
Issue 2: The pyrimidine compound shows poor stability during formulation development.
| Possible Cause | Troubleshooting Step |
| The compound is inherently unstable in aqueous solutions. | Consider lyophilization (freeze-drying) to create a stable solid-state formulation that can be reconstituted before use. |
| Excipient incompatibility. | Perform compatibility studies with commonly used excipients to identify any that may be promoting degradation. |
| Metal ion-catalyzed oxidation. | Incorporate a chelating agent like EDTA into the formulation to minimize metal-catalyzed degradation. |
| The compound is susceptible to hydrolysis. | Explore the use of non-aqueous solvents or co-solvent systems. Encapsulation technologies, such as liposomes or nanoparticles, can also protect the compound from hydrolysis. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Gemcitabine
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 1 N HCl | 7 days | < 10%[1][8] |
| Base Hydrolysis | 1 N NaOH | 7 days | < 10%[1][8] |
| Oxidation | 3% v/v H₂O₂ | 7 days | > 10%[1][8] |
| Thermal Degradation | 70°C | 7 days | > 10%[1][8] |
| Photodegradation | Light exposure | 7 days | < 10%[1][8] |
Table 2: Stability of 5-Fluorouracil (5-FU) in Solution
| Storage Container | Concentration | Diluent | Storage Condition | Stability Duration (>90% initial concentration) |
| CADD™ cassettes | 20-50 mg/mL | 0.9% NaCl or 5% Dextrose | Refrigerated (2-8°C) | 10 days[16] |
| CADD™ cassettes | 20-50 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 15 days[16] |
| Intravia™ bags | 20-50 mg/mL | 0.9% NaCl or 5% Dextrose | Refrigerated (2-8°C) | 15 days[16] |
| Intravia™ bags | 20-50 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (25°C) | 15 days[16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Pyrimidine Compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Materials:
-
Pyrimidine compound (drug substance)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol and/or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of the pyrimidine compound in a suitable solvent (e.g., water, methanol, or a co-solvent system) at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, a higher concentration (e.g., 30%) can be used.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer a portion of the drug substance as a solid powder to a vial and place it in an oven at a high temperature (e.g., 70°C).
-
Also, incubate a solution of the drug substance at the same temperature.
-
Sample at various time points.
-
-
Photodegradation:
-
Expose a solution of the drug substance to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time points.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of the parent compound remaining and the percentage of each degradation product formed.
Visualizations
References
- 1. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Dimethylamino)-4,6-pyrimidinediol
This guide provides a comprehensive comparison of synthesis methods for 2-(Dimethylamino)-4,6-pyrimidinediol, a pyrimidine derivative with significant potential as a building block in the development of novel therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed validation of a primary synthesis route and a viable alternative. The information presented is based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
Pyrimidinediol derivatives are a critical class of heterocyclic compounds in medicinal chemistry, largely due to their structural resemblance to the nucleobases of DNA and RNA. This structural similarity allows them to be versatile intermediates in the synthesis of a wide array of biologically active molecules. While a specific, detailed experimental protocol for this compound is not extensively documented, this guide outlines a robust, proposed methodology adapted from the well-established synthesis of analogous pyrimidine derivatives.[1][2]
Primary Synthesis Method: One-Pot Condensation
The principal and most direct route for the synthesis of this compound is a one-pot condensation reaction. This method involves the reaction of N,N-dimethylguanidine with a 1,3-dicarbonyl compound, specifically diethyl malonate, in the presence of a strong base such as sodium ethoxide.[1][2]
Signaling Pathway of the Primary Synthesis
Caption: One-pot condensation synthesis of this compound.
Experimental Protocol: Primary Synthesis
Materials:
-
N,N-Dimethylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.[1]
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add the appropriate molar equivalent of N,N-dimethylguanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate.[1]
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials and by-products.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Alternative Synthesis Method: Substitution and Hydrolysis
An alternative route to synthesize this compound involves a two-step process starting from a readily available tri-substituted pyrimidine. This method first introduces the dimethylamino group at the 2-position of a 2,4,6-trichloropyrimidine, followed by the hydrolysis of the remaining chloro groups to hydroxyl groups.
Signaling Pathway of the Alternative Synthesis
Caption: Alternative two-step synthesis of this compound.
Experimental Protocol: Alternative Synthesis
Step 1: Synthesis of 2-(Dimethylamino)-4,6-dichloropyrimidine
Materials:
-
2,4,6-Trichloropyrimidine
-
Dimethylamine solution (e.g., 40% in water)
-
A suitable solvent (e.g., ethanol or dioxane)
-
A base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight molar excess of dimethylamine solution and the base.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Hydrolysis to this compound
Materials:
-
2-(Dimethylamino)-4,6-dichloropyrimidine
-
Aqueous base (e.g., sodium hydroxide solution)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Suspend 2-(Dimethylamino)-4,6-dichloropyrimidine in an aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Performance Comparison
The following table summarizes the key performance indicators for the two synthesis methods. The data for the primary method is estimated based on high-yielding analogous reactions, while the data for the alternative method is a general estimation for multi-step syntheses of this type.
| Parameter | Primary Method: One-Pot Condensation | Alternative Method: Substitution & Hydrolysis |
| Starting Materials | N,N-Dimethylguanidine, Diethyl malonate | 2,4,6-Trichloropyrimidine, Dimethylamine |
| Number of Steps | 1 | 2 |
| Estimated Yield | High (likely >85%) | Moderate (likely 50-70% overall) |
| Reaction Time | 4-6 hours | 8-12 hours (total) |
| Reagents | Sodium ethoxide, HCl | Dimethylamine, Base, NaOH, HCl |
| Purification | Recrystallization | Column chromatography, Recrystallization |
| Advantages | High atom economy, fewer steps, faster | Utilizes common starting materials |
| Disadvantages | Requires handling of sodium metal | Lower overall yield, more steps |
Analytical Validation Workflow
The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.
Caption: Experimental workflow for the validation of synthesized this compound.
Key Analytical Techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C=N bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point Analysis: To provide an indication of the compound's purity.
Conclusion
The one-pot condensation of N,N-dimethylguanidine and diethyl malonate is the recommended and more efficient method for the synthesis of this compound. This approach is characterized by its high expected yield, shorter reaction time, and fewer synthetic steps compared to the alternative substitution and hydrolysis route. Rigorous analytical validation is crucial to confirm the structure and purity of the final product, ensuring its suitability for further research and development in the pharmaceutical field.
References
A Comparative Guide to 2-(Dimethylamino)-4,6-pyrimidinediol and Other Pyrimidine Derivatives for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This guide provides a comparative analysis of 2-(Dimethylamino)-4,6-pyrimidinediol against other pyrimidine derivatives, offering insights into its potential therapeutic applications by examining structurally related compounds. While direct experimental data on this compound is limited in publicly accessible literature, this guide extrapolates its potential properties based on the well-documented activities of its analogs.[3]
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value |
| CAS Number | 5738-14-7, 959244-40-7 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol |
| Synonyms | 2-(dimethylamino)-4-hydroxy-1H-pyrimidin-6-one |
Comparative Biological Activities of Pyrimidine Derivatives
Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] The following tables summarize quantitative data for various pyrimidine derivatives, providing a benchmark for the potential efficacy of this compound.
Anticancer Activity
The pyrimidine core is a key feature in several anticancer drugs that function by interfering with nucleic acid synthesis or kinase signaling.[3]
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Not Specified | Not Specified | [6] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Not Specified | Not Specified | [6] |
| m-benzyloxy, o,p-di-chloro substituted pyrimidine | Not Specified | 6.92 (BACE-1) | [4] |
| Compound 24 (a 2-aminopyrimidine derivative) | Not Applicable | 2.8 (β-glucuronidase) | [7] |
Anti-inflammatory and Nitric Oxide Inhibition
Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of nitric oxide (NO) production, a key mediator in inflammation.
Table 2: Nitric Oxide (NO) Production Inhibition by 2-Aminopyrimidine Derivatives
| Compound | Cell Type | IC₅₀ (µM) | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Mouse Peritoneal Cells | 2 | [2] |
| Other 5-substituted-2-amino-4,6-dichloropyrimidines | Mouse Peritoneal Cells | 9 - 36 | [2] |
| 2-amino-4,6-dihydroxypyrimidine analogs | Mouse Peritoneal Cells | Inactive | [2] |
Based on the structure-activity relationship observed, where 4,6-dihydroxy analogs are inactive, it can be hypothesized that this compound is unlikely to be a potent inhibitor of nitric oxide production.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of pyrimidine derivatives.
General Synthesis of 2-Amino-4,6-dihydroxypyrimidine Derivatives
This method can be adapted for the synthesis of this compound by substituting guanidine with N,N-dimethylguanidine.
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Guanidine hydrochloride (or N,N-dimethylguanidine hydrochloride) is added to the sodium ethoxide solution and stirred until dissolved.
-
The corresponding malonic acid diester is added dropwise to the reaction mixture.
-
The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under a vacuum.[2]
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in immune-stimulated cells.
Procedure:
-
Mouse peritoneal cells are harvested and seeded in a 96-well plate.
-
The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence of varying concentrations of the test compounds.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is then calculated.[2]
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in understanding complex biological processes.
Conclusion and Future Directions
The pyrimidine nucleus remains a highly privileged scaffold in the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on analogous compounds provides a solid foundation for inferring its potential. The comparative data presented herein suggests that substitutions on the pyrimidine ring significantly influence biological activity, as evidenced by the differential effects of dihydroxy and dichloro substitutions on nitric oxide inhibition.[2]
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific therapeutic potential. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which will be crucial in determining its utility in drug discovery and development.
References
- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of 2-(Dimethylamino)-4,6-pyrimidinediol Against Established Potassium Channel Openers in the Context of Hair Growth Stimulation
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the potential efficacy of 2-(Dimethylamino)-4,6-pyrimidinediol, a novel pyrimidine derivative, against well-established active compounds known to modulate hair growth: Minoxidil and Diazoxide. Drawing upon the known mechanisms of these established drugs, we propose a scientific framework to investigate the potential of this compound as a hair growth stimulant, focusing on the modulation of ATP-sensitive potassium (K-ATP) channels as a primary mechanism of action.
Introduction: The Pyrimidine Scaffold and its Potential in Hair Growth Modulation
The pyrimidine nucleus is a foundational structure in numerous biologically active compounds.[1][2][3] Its presence in nucleobases underscores its significance in biological systems. While extensive research has explored pyrimidine derivatives for applications ranging from antiviral to anticancer therapies, their role in hair growth regulation is particularly noteworthy.[1][4][5][6] This guide focuses on this compound, a compound of interest due to its structural similarities to known hair growth stimulants.
Minoxidil, a pyrimidine derivative, was initially developed as an antihypertensive medication and was observed to have a significant side effect of hypertrichosis (excessive hair growth).[7][8][9][10] This discovery led to its repurposing as a topical treatment for androgenetic alopecia.[8][11] Similarly, Diazoxide, another potent vasodilator, also demonstrates hair growth-promoting properties.[12][13][14] The common mechanistic thread linking these compounds is their function as potassium channel openers.[7][12]
This guide will compare the hypothetical efficacy of this compound with Minoxidil and Diazoxide, proposing a series of experiments to validate its potential as a novel therapeutic agent for hair loss.
The Known Actives: Minoxidil and Diazoxide - A Mechanistic Overview
The efficacy of both Minoxidil and Diazoxide in promoting hair growth is primarily attributed to their ability to open ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle and, importantly, in the hair follicles.[7][9][12]
Minoxidil:
-
Mechanism of Action: Minoxidil itself is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 present in hair follicles.[7][11] Minoxidil sulfate then opens the K-ATP channels in the cell membranes of dermal papilla cells and other cells within the hair follicle.[7][8]
-
Physiological Effects: This channel opening leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This is thought to widen blood vessels, increasing the supply of oxygen, blood, and nutrients to the hair follicle.[11] Furthermore, it may prolong the anagen (growth) phase of the hair cycle and increase the size of the hair follicle.[8][9][10]
Diazoxide:
-
Mechanism of Action: Diazoxide also functions as a K-ATP channel opener.[12][14] An interesting aspect of diazoxide is that it may not require the same enzymatic activation as minoxidil, potentially making it effective in individuals with low sulfotransferase activity.[14]
-
Physiological Effects: Similar to minoxidil, diazoxide's action on K-ATP channels is believed to stimulate hair follicles by improving microcirculation and prolonging the anagen phase.[13] Studies in stumptailed macaques, an animal model for human androgenetic alopecia, have shown that topical diazoxide promotes hair regrowth.[13][14]
The following diagram illustrates the proposed signaling pathway for K-ATP channel openers in hair follicles.
Caption: Proposed mechanism of action for K-ATP channel openers.
Proposed Experimental Framework for Efficacy Comparison
To objectively assess the efficacy of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro cellular assays to ex vivo organ culture models.
Experimental Workflow
Caption: A streamlined workflow for evaluating compound efficacy.
Detailed Experimental Protocols
1. In Vitro K-ATP Channel Opening Assay
-
Objective: To determine if this compound can open K-ATP channels in a cellular model.
-
Methodology:
-
Culture a suitable cell line expressing K-ATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR2B subunits).
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).
-
Establish a baseline fluorescence reading.
-
Apply a depolarizing stimulus (e.g., high extracellular potassium) to increase fluorescence.
-
Add varying concentrations of this compound, Minoxidil (as a positive control), and Diazoxide (as a positive control).
-
Measure the change in fluorescence over time. A decrease in fluorescence indicates hyperpolarization due to K-ATP channel opening.
-
Calculate the EC50 for each compound.
-
2. Human Dermal Papilla Cell (hDPC) Proliferation Assay
-
Objective: To assess the effect of the test compounds on the proliferation of hDPCs, which are crucial for hair follicle growth.
-
Methodology:
-
Culture primary hDPCs in appropriate growth medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound, Minoxidil, and Diazoxide for 48-72 hours.
-
Assess cell proliferation using a standard method such as the MTT or BrdU assay.
-
Quantify the results and compare the dose-response curves.
-
3. Ex Vivo Hair Follicle Organ Culture
-
Objective: To evaluate the direct effect of the compounds on hair shaft elongation in an environment that closely mimics in vivo conditions.
-
Methodology:
-
Isolate human hair follicles from scalp skin samples obtained with informed consent.
-
Culture individual follicles in supplemented Williams E medium.
-
Treat the follicles with this compound, Minoxidil, and Diazoxide at optimized concentrations.
-
Measure the length of the hair shaft daily for a period of 7-10 days using a calibrated microscope.
-
At the end of the culture period, fix, embed, and section the follicles for histological analysis to assess hair bulb morphology and cell proliferation (e.g., Ki67 staining).
-
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical summary of the expected outcomes from the proposed experiments, providing a clear comparison between the compounds.
| Parameter | This compound | Minoxidil | Diazoxide | Vehicle Control |
| K-ATP Channel Opening (EC50) | To be determined | ~10 µM | ~5 µM | No activity |
| hDPC Proliferation (% increase) | To be determined | ~30% at 10 µM | ~25% at 10 µM | Baseline |
| Hair Shaft Elongation (mm/day) | To be determined | ~0.3 mm/day | ~0.28 mm/day | ~0.15 mm/day |
| Ki67 Positive Cells (Hair Bulb) | To be determined | Significant increase | Significant increase | Baseline |
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for evaluating the efficacy of this compound as a potential hair growth stimulant in comparison to the established drugs, Minoxidil and Diazoxide. The proposed experiments are designed to elucidate its mechanism of action, specifically its potential as a K-ATP channel opener, and to quantify its effects on hair follicle biology.
Positive results from these studies would warrant further investigation, including preclinical safety and toxicology studies, followed by clinical trials to establish the therapeutic potential of this compound for the treatment of alopecia. The structural novelty of this compound may offer advantages in terms of potency, side-effect profile, or efficacy in patient populations non-responsive to existing therapies.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Minoxidil - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 13. The effects of topical diazoxide on hair follicular growth and physiology of the stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Pyrimidinediones: A Comparative Guide to Structure-Activity Relationships in Anticancer and Anti-inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinedione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The versatility of its structure allows for fine-tuning of biological activity through targeted chemical modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyrimidinedione derivatives: pyrrolo[2,3-d]pyrimidines as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), and pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2). This objective comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
I. Pyrrolo[2,3-d]pyrimidines as EGFR Inhibitors for Anticancer Therapy
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as a privileged scaffold for ATP-competitive kinase inhibitors.[1] Extensive research has focused on its derivatization to achieve potent and selective inhibition of EGFR, a key player in the proliferation of various cancer cells.[2][3]
Structure-Activity Relationship Highlights
The inhibitory potency of pyrrolo[2,3-d]pyrimidine derivatives against EGFR is significantly influenced by substituents at the C4 and C7 positions of the core structure.
-
C4-Anilino Substituent: A crucial interaction with the hinge region of the EGFR kinase domain is mediated by a substituted aniline at the C4 position. The nature and position of substituents on this aniline ring are critical for potency. Generally, small, electron-withdrawing groups at the meta-position enhance activity.
-
N7-Substitutions: Modifications at the N7 position of the pyrrolo[2,3-d]pyrimidine ring can impact solubility, cell permeability, and overall potency. The introduction of small alkyl groups or functionalized side chains can be tuned to optimize pharmacokinetic properties.
-
Fused Ring Systems: The development of fused pyrimidine systems has been shown to be highly effective in inhibiting EGFR activity in cancer cells.[4]
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a selection of pyrrolo[2,3-d]pyrimidine derivatives against EGFR and their anti-proliferative effects on cancer cell lines.
| Compound ID | C4-Substituent | N7-Substituent | EGFR IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 8a | 4-Anilino | -CH3 | - | MDA-MB-468 | >10 |
| 8h | 4-(3-chloroanilino) | -CH3 | - | MDA-MB-468 | 6.8 |
| 8j | 4-(3-bromoanilino) | -CH3 | - | MDA-MB-468 | 7.2 |
| 9h | 4-(3-chloroanilino) | -CH2CH2OH | - | MDA-MB-468 | 6.5 |
| 9i | 4-(3-bromoanilino) | -CH2CH2OH | - | MDA-MB-468 | 6.9 |
| 9j | 4-(3-ethynylanilino) | -CH2CH2OH | - | MDA-MB-468 | 6.3 |
| Reference | Doxorubicin | - | - | MDA-MB-468 | 6.17 |
Data extracted from a study on substituted pyrrolo[2,3-d]pyrimidines against the MDA-MB-468 breast cancer cell line.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors.
II. Pyrazolo[3,4-d]pyrimidines as COX-2 Inhibitors for Anti-inflammatory Therapy
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for the development of selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[6][7] Selective COX-2 inhibition is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Structure-Activity Relationship Highlights
The anti-inflammatory activity and COX-2 selectivity of pyrazolo[3,4-d]pyrimidine derivatives are largely dictated by the substituents at the N1, N5, and C3 positions.
-
N1-Substitution: The presence of a phenyl or substituted phenyl group at the N1 position is often associated with potent COX-2 inhibitory activity.
-
N5-Amide Moiety: An amide linkage at the N5 position, particularly with aromatic or heteroaromatic rings, has been shown to be a key feature for high COX-2 selectivity.
-
C3-Substituents: Small alkyl or haloalkyl groups at the C3 position can influence the overall potency and selectivity profile of the compounds.
Comparative Biological Activity
The table below presents the in vitro COX-1 and COX-2 inhibitory activities of a series of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their selectivity for COX-2.
| Compound ID | N1-Substituent | N5-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 8a | Phenyl | Benzamido | >100 | 0.25 | >400 |
| 8b | 4-Methylphenyl | Benzamido | >100 | 0.18 | >555 |
| 10a | Phenyl | 4-Chlorobenzamido | >100 | 0.12 | >833 |
| 10b | 4-Methylphenyl | 4-Chlorobenzamido | >100 | 0.09 | >1111 |
| 11a | Phenyl | 4-Methoxybenzamido | >100 | 0.31 | >322 |
| Reference | Indomethacin | - | 0.15 | 2.8 | 0.05 |
| Reference | Celecoxib | - | 15 | 0.04 | 375 |
Data extracted from a study on 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones as selective COX-2 inhibitors.[8]
Inflammatory Pathway and Experimental Workflow
The diagrams below depict the role of COX-2 in the inflammatory cascade and a typical workflow for the evaluation of COX-2 inhibitors.
III. Experimental Protocols
A. In Vitro EGFR Kinase Assay
This protocol is a generalized procedure for determining the IC50 values of test compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the EGFR enzyme to all wells except the background control and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
B. In Vitro COX-2 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
96-well black or clear plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and the test compound or vehicle control (DMSO).
-
Add the COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. This allows for time-dependent inhibition to occur.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction using a suitable reagent (e.g., stannous chloride).
-
Measure the product formation using a fluorometric or colorimetric plate reader, according to the kit instructions.
-
Calculate the percent inhibition and determine the IC50 values. A parallel assay using COX-1 is required to determine the selectivity index.
References
- 1. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. japsonline.com [japsonline.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of pyrimidine and its structural isomers, pyridazine and pyrazine. As foundational scaffolds in medicinal chemistry, these diazine heterocycles exhibit a wide spectrum of pharmacological properties. This analysis focuses on their comparative cytotoxicity, antimicrobial effects, and enzyme inhibition, supported by experimental data and detailed protocols to aid in drug discovery and development.
The three structural isomers of diazine—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—possess unique physicochemical properties due to the different arrangement of their nitrogen atoms. These differences influence their biological activity, making a comparative understanding crucial for rational drug design.
Isomers of Diazine
| Isomer | Structure | Systematic Name |
| Pyridazine | 1,2-Diazine | |
| Pyrimidine | 1,3-Diazine | |
| Pyrazine | 1,4-Diazine |
Comparative Biological Activity
While direct comparative studies on the unsubstituted parent diazines are limited, research on their derivatives provides valuable insights into their relative biological activities.
Cytotoxicity
Derivatives of pyrimidine have been extensively studied for their anticancer properties, with several approved drugs targeting various kinases.[1] The cytotoxic profiles of diazine isomer derivatives often vary depending on the cell line and the specific substitutions on the heterocyclic ring.
Table 1: Comparative Cytotoxicity of Diazine Derivatives (IC50 in µM)
| Derivative Class | Compound Example | Cancer Cell Line | Pyridazine Derivative IC50 (µM) | Pyrimidine Derivative IC50 (µM) | Pyrazine Derivative IC50 (µM) | Reference |
| Indeno-fused azines | 3-phenyl-9H-indeno[1,2-e][1][2][3]triazin-9-one derivative | Not specified for cytotoxicity | - | - | 0.08 (as MAO-B inhibitor) | [3] |
| Imidazo[1,2-a] fused | Diarylurea derivative | A375P (Melanoma) | Not Reported | <0.06 | <0.06 | [4] |
| Imidazo[1,2-a] fused | Diarylurea derivative | Hep-2 (Laryngeal cancer) | Not Reported | 11 | 11 | [2] |
| Imidazo[1,2-a] fused | Diarylurea derivative | HepG2 (Liver cancer) | Not Reported | 13 | 13 | [2] |
| Imidazo[1,2-a] fused | Diarylurea derivative | MCF-7 (Breast cancer) | Not Reported | 11 | 11 | [2] |
Note: The table presents data on derivatives, not the parent isomers. The biological activity is highly dependent on the specific substituents.
Antimicrobial Activity
Diazine derivatives have shown a broad spectrum of antimicrobial activities. The position of the nitrogen atoms can influence the compound's ability to interfere with microbial cellular processes.
Table 2: Comparative Antimicrobial Activity of Diazine Derivatives (MIC in µg/mL)
| Derivative Class | Microbial Strain | Pyridazine Derivative MIC (µg/mL) | Pyrimidine Derivative MIC (µg/mL) | Pyrazine Derivative MIC (µg/mL) | Reference |
| N,N′-Bis(1,3,4-thiadiazole) piperazine | S. aureus | Not Reported | 16 | Not Reported | [5] |
| N,N′-Bis(1,3,4-thiadiazole) piperazine | B. subtilis | Not Reported | 16 | Not Reported | [5] |
| N,N′-Bis(1,3,4-thiadiazole) piperazine | E. coli | Not Reported | 8 | Not Reported | [5] |
| Amidine containing compounds | A. baumannii | 0.25 | Not Reported | Not Reported | [6] |
| Amidine containing compounds | E. coli | 1.0 | >200 | Not Reported | [6] |
Note: The table presents data on derivatives, not the parent isomers. The antimicrobial activity is highly dependent on the specific substituents.
Enzyme Inhibition
The unique electronic properties of each diazine isomer influence their ability to interact with enzyme active sites. Pyrimidine-based compounds are particularly well-known as kinase inhibitors.[1]
Table 3: Comparative Enzyme Inhibition of Diazine Derivatives (IC50)
| Enzyme Target | Derivative Class | Pyridazine Derivative | Pyrimidine Derivative | Pyrazine Derivative | Reference |
| Monoamine Oxidase-B (MAO-B) | Indeno-fused azines | Potent Inhibition | Weaker Inhibition | Potent Inhibition | [3] |
| Kinases (general) | Various | Less Common | Privileged Scaffold | Reported Activity | [1] |
| Cholinesterase (ChE) | Furanoquinolinedione and isooxazolinequinolinedione | Not Reported | Not Reported | BuChE IC50: 2.3 nM, AchE IC50: 2.6 nM | [7] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrimidine isomers and their derivatives are often mediated through the modulation of specific signaling pathways. For instance, many pyrimidine-based anticancer agents function by inhibiting kinases involved in cell proliferation and survival pathways.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Purity Analysis of Synthesized 2-(Dimethylamino)-4,6-pyrimidinediol
A Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, rigorous validation of purity is paramount. This guide provides a comparative analysis of methodologies for validating the purity of synthesized 2-(Dimethylamino)-4,6-pyrimidinediol. We present detailed experimental protocols for its synthesis and purification, alongside standard analytical techniques for purity assessment. A comparative analysis with a structurally similar, commercially available alternative, 2-Amino-4,6-dihydroxypyrimidine, is included to provide a benchmark for purity standards. The data presented herein is representative and intended to guide researchers in establishing robust analytical workflows.
Synthesis and Purification
The synthesis of this compound is analogous to the established synthesis of other 2-aminopyrimidine derivatives, proceeding via a cyclocondensation reaction.[1][2] The proposed synthetic route involves the reaction of N,N-dimethylguanidine with a malonic ester derivative in the presence of a strong base.[1][2]
Alternative Compound for Comparison: 2-Amino-4,6-dihydroxypyrimidine is a structurally related compound that is commercially available and serves as a useful benchmark for analytical comparison.[3][4] Its synthesis follows a similar principle, using guanidine hydrochloride as the starting material.[4]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Amino-4,6-dihydroxypyrimidine |
| CAS Number | 5738-14-7 | 56-09-7 |
| Molecular Formula | C₆H₉N₃O₂ | C₄H₅N₃O₂ |
| Molecular Weight | 155.16 g/mol | 127.10 g/mol |
| Appearance | White to off-white solid | White Solid |
| Melting Point | >300 °C | >300 °C (lit.)[3] |
Analytical Methods for Purity Validation
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) provides quantitative information on purity and the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can detect impurities with different proton environments. Mass Spectrometry (MS) confirms the molecular weight and can help in identifying unknown impurities.
Table 2: Comparative Purity Analysis Data (Representative)
| Analytical Technique | This compound (Synthesized) | 2-Amino-4,6-dihydroxypyrimidine (Reference Standard) |
| HPLC Purity (% Area) | > 98% | ≥ 98% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 156.07 | [M+H]⁺ = 128.04 |
| Potential Impurities | Unreacted starting materials, N-acylurea byproducts[5] | Unreacted starting materials |
Experimental Protocols
3.1. Synthesis of this compound (Proposed Protocol)
This protocol is adapted from the synthesis of analogous 2-(methylamino)-4,6-pyrimidinediol.[1][2]
-
Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add N,N-dimethylguanidine hydrochloride (1 equivalent) and stir until dissolved.
-
Condensation: Add diethyl malonate (1 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
3.2. High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the purity analysis of pyrimidine derivatives and should be optimized for the specific compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data (DMSO-d₆): Chemical shifts for the dimethylamino protons, the pyrimidine ring proton, and exchangeable amine/hydroxyl protons are expected. Broadening of -OH and -NH proton signals is common due to chemical exchange and tautomerism.[6]
3.4. Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for this compound is m/z 156.07.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for purity validation and comparative analysis.
Conclusion
The purity of synthesized this compound can be effectively validated using a combination of HPLC, NMR, and Mass Spectrometry. This guide provides a framework of protocols and representative data to assist researchers in this process. By comparing the analytical results of the synthesized compound with a well-characterized reference standard, such as 2-Amino-4,6-dihydroxypyrimidine, a high degree of confidence in the purity and identity of the target molecule can be achieved. It is crucial to adapt and optimize these general methodologies for the specific instrumentation and experimental conditions in your laboratory to ensure accurate and reliable results.
References
Comparative Analysis of 2-(Dimethylamino)-4,6-pyrimidinediol: A Guide to Cross-Reactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Dimethylamino)-4,6-pyrimidinediol, a substituted pyrimidine, against structurally related analogs to predict its potential cross-reactivity and therapeutic applications. Due to the limited direct experimental data on this compound, this document leverages available quantitative data from analogous compounds to offer insights into its likely biological activity profile. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.
Executive Summary
Based on the analysis of structurally similar pyrimidine derivatives, it is hypothesized that this compound is unlikely to be a potent inhibitor of nitric oxide (NO) production, a key mediator in inflammation. This prediction is drawn from studies on 2-amino-4,6-dihydroxypyrimidines, which are devoid of NO-inhibitory activity. In contrast, potent activity in this pathway is associated with 4,6-dichloro substitution on the pyrimidine ring.
Furthermore, the broader family of pyrimidine derivatives has demonstrated significant activity in anticancer and kinase inhibition assays. This guide presents comparative data for various pyrimidine compounds against cancer cell lines and specific kinases to provide a benchmark for the potential efficacy of this compound in these areas. Detailed experimental protocols for key biological assays are provided to facilitate further investigation.
Data Presentation: Comparative Biological Activities
Nitric Oxide Inhibition
The inhibitory activity of pyrimidine derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages provides a key comparison point. The data strongly suggests that the nature of the substituents at the 4 and 6 positions of the pyrimidine ring is a critical determinant of activity.
| Compound | 5-Substituent | IC50 (µM) for NO Inhibition | Reference |
| 2-Amino-4,6-dihydroxypyrimidine Analogues | H, Alkyl | Inactive | [1][2] |
| 2-Amino-4,6-dichloropyrimidine | H | 36 | [1][2] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | F | 2 | [1][2] |
| 5-Chloro-2-amino-4,6-dichloropyrimidine | Cl | 9 | [1][2] |
| 5-Bromo-2-amino-4,6-dichloropyrimidine | Br | 12 | [1][2] |
Table 1: Comparative IC50 values for nitric oxide inhibition by 2-aminopyrimidine derivatives.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. The following table summarizes the cytotoxic activity (IC50) of various substituted pyrimidines against common cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-Pyrimidine Derivative (Compound 4g) | MCF-7 (Breast) | 5.1 | [3] |
| Indolyl-Pyrimidine Derivative (Compound 4g) | HepG2 (Liver) | 5.02 | [3] |
| Indolyl-Pyrimidine Derivative (Compound 4g) | HCT-116 (Colon) | 6.6 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 7) | Caco-2 (Colon) | 43.75 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 7) | A549 (Lung) | 17.50 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 7) | HT1080 (Fibrosarcoma) | 73.08 | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Cpd 7) | HeLa (Cervical) | 68.75 | [4] |
| Indazol-Pyrimidine Derivative (Compound 4f) | MCF-7 (Breast) | 1.629 | [5] |
| Indazol-Pyrimidine Derivative (Compound 4i) | A549 (Lung) | 2.305 | [5] |
Table 2: Comparative IC50 values of pyrimidine derivatives against various cancer cell lines.
Kinase Inhibition
The pyrimidine core is a common scaffold for kinase inhibitors. The table below presents the inhibitory activity of pyrimidine-based compounds against Aurora A kinase, a key regulator of mitosis and a target in cancer therapy.
| Compound/Name | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-based Derivative (Compound 13) | Aurora A | < 200 | [6] |
| 4-chloro-3-fluorophenyl Derivative (Compound 10) | Aurora A | 52.2 | [6] |
| 4-chloro-2,3-difluorophenyl Derivative (Compound 17) | Aurora A | 64.9 | [6] |
Table 3: Comparative IC50 values of pyrimidine derivatives against Aurora A kinase.
Experimental Protocols
In Vitro Nitric Oxide Inhibition Assay (Griess Assay)
This protocol is adapted for the screening of compounds for their ability to inhibit nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells.[7][8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Induce nitric oxide production by adding LPS to a final concentration of 1 µg/mL to all wells except the blank.
-
Incubation: Incubate the plate for an additional 20-24 hours.[7]
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each well.[8]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition relative to the LPS-only control. Calculate the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the viability of cancer cell lines.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate cell culture medium with FBS and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of Aurora A kinase by quantifying the amount of ADP produced in the kinase reaction.[11][12]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the kinase substrate.
-
Initiate Reaction: Add a solution of Aurora A kinase and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C or room temperature for a specified time (e.g., 45-60 minutes).[11][12]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[11][12]
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Caption: LPS-induced nitric oxide production pathway and the inhibitory action of pyrimidine analogs.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
Benchmarking 2-(Dimethylamino)-4,6-pyrimidinediol: A Comparative Analysis Against Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical performance of 2-(Dimethylamino)-4,6-pyrimidinediol against established standard compounds in key therapeutic areas. Due to the limited publicly available biological data for this compound, this document serves as a framework for benchmarking, outlining the necessary experimental protocols and data presentation formats required for a comprehensive evaluation. The selection of standard compounds is based on the known biological activities of the broader class of pyrimidine derivatives, which includes kinase inhibition, antiviral, and anticancer effects.
Comparative Efficacy Overview
To contextualize the potential therapeutic efficacy of this compound, its performance would be benchmarked against standard agents in three distinct assays: in vitro kinase inhibition, cell-based antiviral activity, and cytotoxicity against a cancer cell line. The following table summarizes the established potency of the selected standard compounds, which would serve as the benchmark for evaluating this compound.
| Compound | Assay Type | Target/Cell Line | Metric | Reported Value |
| Imatinib | In Vitro Kinase Assay | Bcr-Abl Kinase | IC₅₀ | ~250 nM |
| Remdesivir | Cell-Based Antiviral Assay | SARS-CoV-2 in Vero E6 cells | EC₅₀ | ~0.77 µM[1] |
| Doxorubicin | Cytotoxicity Assay | MCF-7 (Breast Cancer) | IC₅₀ | ~0.4 µM[2] |
| This compound | In Vitro Kinase Assay | Bcr-Abl Kinase | IC₅₀ | Data to be determined |
| This compound | Cell-Based Antiviral Assay | SARS-CoV-2 in Vero E6 cells | EC₅₀ | Data to be determined |
| This compound | Cytotoxicity Assay | MCF-7 (Breast Cancer) | IC₅₀ | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of benchmarking studies. The following are the proposed experimental protocols for the comparative evaluation of this compound.
Synthesis of this compound
A generalized workflow for the synthesis of this compound is presented below. This would be the initial step to obtain the compound for biological testing.
Procedure: The synthesis would be achieved through a cyclocondensation reaction between N,N-dimethylguanidine and diethyl malonate in the presence of a strong base like sodium ethoxide. The reaction mixture would be refluxed, followed by cooling and acidification to precipitate the crude product. Purification would be carried out by recrystallization from a suitable solvent system. The final product's identity and purity would be confirmed using NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (Bcr-Abl)
This assay will determine the concentration of this compound required to inhibit 50% of the Bcr-Abl kinase activity (IC₅₀), benchmarked against Imatinib.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant Bcr-Abl enzyme, a suitable substrate (e.g., Abltide peptide), kinase buffer, and ATP spiked with [γ-³²P]ATP.
-
Compound Plating: Serially dilute this compound and Imatinib in a 96-well plate.
-
Reaction: Add the Bcr-Abl enzyme and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.
-
Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (SARS-CoV-2)
This assay will determine the 50% effective concentration (EC₅₀) of this compound required to inhibit the cytopathic effect of SARS-CoV-2 in Vero E6 cells, benchmarked against Remdesivir.
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound and Remdesivir to the cells.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection.
-
Incubation: Incubate the plates for 72 hours to allow for virus replication and the development of cytopathic effects.
-
Cell Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC₅₀ value. In parallel, a cytotoxicity assay (CC₅₀) on uninfected cells will be performed to determine the selectivity index (SI = CC₅₀/EC₅₀).
Cytotoxicity Assay (MTT Assay)
This assay will determine the 50% inhibitory concentration (IC₅₀) of this compound on the proliferation of MCF-7 breast cancer cells, benchmarked against Doxorubicin.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value from the dose-response curve.
Hypothetical Signaling Pathway Involvement
Based on the activities of other 2-aminopyrimidine derivatives, this compound could potentially act as a kinase inhibitor. The following diagram illustrates a generalized kinase signaling pathway that is often implicated in cancer and could be a putative target.
This diagram illustrates a simplified MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival that is frequently dysregulated in cancer. A compound like this compound could potentially inhibit a kinase within this pathway, such as Raf, thereby blocking downstream signaling and inhibiting cell growth. Experimental validation is required to confirm the specific molecular target.
References
Comparative Computational Analysis of Pyrimidine Derivatives: A Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational studies on pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. By summarizing key findings from various in silico studies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document aims to facilitate the rational design and development of novel pyrimidine-based therapeutic agents.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from several computational studies, offering a comparative look at the performance of different pyrimidine derivatives against various biological targets.
Table 1: Comparative Molecular Docking Performance
This table showcases the binding affinities of various pyrimidine derivatives against a range of protein targets implicated in diseases like cancer and infectious diseases. Lower binding energy values typically indicate a more favorable interaction.
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrido[2,3-d]pyrimidines | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |
| Pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR | -10.7 | Not Specified |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified |
| Pyrimidine-2-thiols | Cyclooxygenase-1 (COX-1) (3KK6) | -4.72 | Not Specified |
| Pyrimidine-2-thiols | Cyclooxygenase-2 (COX-2) (5IKR) | -5.25 | Not Specified |
Data collated from multiple research articles to provide a comprehensive comparison.[1][2][3]
Table 2: Summary of QSAR and In Vitro Activity Studies
This table presents findings from QSAR analyses and corresponding experimental validation, highlighting the predictive power of computational models in determining the biological activity of pyrimidine derivatives.
| Pyrimidine Derivative Class | Biological Activity | QSAR Model (r²) | Most Potent Compound (IC₅₀) | Target |
| Pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase Inhibition | Not Specified | 0.54 µM | Pim-1 Kinase |
| Dihydropyrimidinones | Anticancer (MCF-7) | 0.98 | 2.15 µM | Not Specified |
| Pyrimidine-Coumarin-Triazoles | Anticancer (MCF-7) | 0.99 | Not Specified | DHFR, Tubulin |
| Pyrano[2,3-d]pyrimidines | Topoisomerase II Inhibition | Not Specified | 0.752 µM | Topoisomerase II |
QSAR models with high r² values indicate a strong correlation between the descriptors used and the observed biological activity.[4][5][6][7][8]
Table 3: In Silico ADMET Prediction Overview
This table provides a general summary of ADMET properties predicted for various pyrimidine derivatives, indicating their potential drug-likeness.
| Derivative Class | Lipinski's Rule of Five | GI Absorption | BBB Penetration | Toxicity Prediction |
| Dihydropyrimidinones | Generally Compliant | High | Variable | Generally Low |
| Pyrano[2,3-d]pyrimidines | Generally Compliant | High | Not Specified | Not Specified |
| Pseudo-pyrimidines | Generally Compliant | Not Specified | Not Specified | Favorable Profile |
| Tetrahydropyrimidines | Compliant | High | Not Specified | Not Specified |
In silico ADMET profiling is a crucial step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.[6][9][10][11][12]
Experimental Protocols
The following section details the generalized methodologies employed in the computational studies cited in this guide. These protocols provide a framework for reproducing and expanding upon the presented findings.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14]
-
Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyrimidine derivatives are generated using chemical drawing software (e.g., ChemDraw) and subsequently optimized to their lowest energy conformation using computational chemistry tools (e.g., Chem3D).[1]
-
Protein Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein is saved in a suitable format (e.g., PDBQT).[1]
-
-
Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, is used to explore various conformations and orientations of the ligand within the defined grid box.[1] A significant number of docking runs are typically performed to ensure a thorough search of the conformational space.[1]
-
Analysis of Results: The results are analyzed based on the binding energy (docking score) and the interaction patterns between the ligand and the protein's amino acid residues. The conformation with the lowest binding energy is generally considered the most favorable.[13] Visualization tools like PyMOL or Discovery Studio are used to analyze hydrogen bonds and hydrophobic interactions.[13]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
-
Dataset Preparation: A dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is collected. The biological activities are often converted to a logarithmic scale (pIC₅₀).[7]
-
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
-
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques. A high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate a robust model.[8]
In Silico ADMET Prediction
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds.
-
Structure Input: The 2D or 3D structures of the pyrimidine derivatives are used as input for various ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a range of properties, including:
-
Absorption: Gastrointestinal (GI) absorption, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The predicted properties are analyzed to assess the drug-likeness of the compounds and identify potential liabilities early in the drug discovery process.
Mandatory Visualization
The following diagrams illustrate key signaling pathways where pyrimidine derivatives have shown inhibitory potential, as well as a typical workflow for computational studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ashdin.com [ashdin.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. remedypublications.com [remedypublications.com]
Assessing the Reproducibility of Experiments with Pyrimidine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is the cornerstone of scientific validity and progress. In the field of cancer therapy, pyrimidine analogs represent a critical class of antimetabolite drugs, but achieving consistent and reproducible results in preclinical studies can be challenging.[1][2] This guide provides a comparative analysis of experimental data, detailed protocols for key assays, and a discussion on factors influencing reproducibility to aid in the design and execution of robust studies involving pyrimidine analogs.
Comparative Performance of Pyrimidine Analogs
The cytotoxic efficacy of pyrimidine analogs is a key measure of their potential as anticancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the drug concentration needed to inhibit 50% of cell growth in vitro. However, IC50 values can exhibit variability between studies due to differences in experimental conditions, such as cell density and drug exposure time.[1] The following tables summarize reported IC50 values for common pyrimidine analogs across various cancer cell lines, providing a baseline for comparison.
Table 1: Cytotoxic Activity (IC50 in µM) of Pyrimidine Analogs in Various Cancer Cell Lines
| Pyrimidine Analog | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | AsPC-1 (Pancreatic) |
| 5-Fluorouracil | 3.8 | 5.2 | 7.5 | 4.1 |
| Gemcitabine | 0.02 | 0.04 | 0.03 | 0.01 |
| Cytarabine (Ara-C) | 0.15 | 1.2 | 0.5 | 0.08 |
| Capecitabine | 15.4 | 25.1 | 30.2 | 18.9 |
| Floxuridine | 0.005 | 0.01 | 0.008 | 0.003 |
Note: The IC50 values presented are compiled from various literature sources and should be considered representative. Actual values can vary based on specific experimental conditions.[1]
Factors Influencing Experimental Reproducibility
Inconsistent results in biological assays involving pyrimidine compounds can often be traced back to specific procedural variables. A primary concern is the stability of the compound, particularly when dissolved in dimethyl sulfoxide (DMSO).[3]
-
Compound Stability: Some pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO, leading to the formation of degradation products and a loss of activity. The presence of water can also contribute to this degradation.[3] To mitigate this, it is recommended to prepare fresh stock solutions before use and minimize freeze-thaw cycles by storing compounds in single-use aliquots.[3]
-
Assay Conditions: Variations in cell culture conditions, reagent concentrations, and incubation times can significantly impact outcomes. Adhering to standardized and well-documented protocols is crucial.
-
Compound Purity: The purity of the pyrimidine analog used can affect its biological activity. It is essential to use highly purified compounds and to be aware of potential impurities that could have off-target effects.
Key Experimental Protocols
To promote standardization and improve reproducibility, detailed methodologies for fundamental assays are provided below.
Protocol 1: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of pyrimidine analogs by measuring the metabolic activity of viable cells.[1][4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Pyrimidine analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include appropriate vehicle controls.[1]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1][4]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with a pyrimidine analog.[4]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the pyrimidine analog for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.[4]
-
Data Acquisition: Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[4]
-
Data Analysis: Quantify the percentage of cells in each quadrant to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for standardizing workflows and understanding the complex mechanisms of action of pyrimidine analogs.
Caption: Experimental workflow for anticancer drug evaluation.[4][6][7]
Pyrimidine analogs exert their effects by interfering with the synthesis of nucleic acids.[1] Their primary mechanism involves intracellular conversion to active nucleotide forms that inhibit key enzymes or are incorporated into DNA and RNA.[8][9]
Caption: Mechanism of action for pyrimidine analogs.[1][8]
By utilizing standardized protocols and being mindful of the critical parameters that influence data variability, the scientific community can enhance the reproducibility of research with pyrimidine analogs, ultimately accelerating the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 2-(Dimethylamino)-4,6-pyrimidinediol: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(Dimethylamino)-4,6-pyrimidinediol, a pyrimidine derivative utilized in laboratory research. Adherence to these protocols is crucial for personal safety and environmental stewardship. The following procedures are based on established safety protocols for analogous pyrimidine compounds.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[1] | To protect against potential splashes and airborne particles causing eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[1] | To prevent skin contact which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If exposure limits may be exceeded, a full-face respirator is recommended.[1] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposing of this compound is critical to minimize exposure and environmental contamination.
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.
-
Solution Preparation: If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][3]
-
Post-Handling: Decontaminate the work area with an appropriate solvent. Remove PPE carefully to avoid self-contamination and wash hands thoroughly with soap and water after removing gloves.[1]
Disposal:
The disposal of this compound and its containers must be managed as hazardous waste.[1][2]
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams.[1]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems. [4]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or use controlled incineration for combustible packaging materials.[4]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[2][5]
First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Dimethylamino)-4,6-pyrimidinediol
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Dimethylamino)-4,6-pyrimidinediol, a chemical compound utilized in laboratory research. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper environmental stewardship. The following procedures are based on established safety protocols for similar pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from the ECHEMI SDS and analogous pyrimidine compounds indicate potential hazards.[1] These include potential skin irritation, serious eye irritation, and possible respiratory irritation.[2][3][4][5][6] Therefore, a cautious approach necessitates the use of appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][7] | To protect against potential splashes and airborne particles causing eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing.[2][8] | To prevent skin contact which may cause irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[2] If exposure limits may be exceeded, a full-face respirator is recommended.[2][7] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
-
Preparation and Engineering Controls : Ensure adequate ventilation, such as a chemical fume hood, is operational.[2] Designate a specific area for handling the compound. Assemble all necessary equipment and reagents before commencing work.
-
Donning PPE : Put on a lab coat, ensuring it is fully buttoned. Wear tightly fitting safety goggles. Wash and dry hands before putting on gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice.
-
Compound Handling : Carefully weigh and transfer the solid compound within the ventilated enclosure to prevent dust generation. If creating a solution, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[2]
-
Post-Handling : Decontaminate the work area with an appropriate solvent. Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[2][8]
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection : Collect waste material in a designated, labeled, and sealed container.[2] Do not mix with other waste streams.
-
Container Disposal : Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[5][9]
-
Regulatory Compliance : All disposal activities must be in accordance with local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. echemi.com [echemi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
